molecular formula C10H13NO3 B053002 2-(4-Aminophenoxy)-2-methylpropanoic acid CAS No. 117011-70-8

2-(4-Aminophenoxy)-2-methylpropanoic acid

Katalognummer: B053002
CAS-Nummer: 117011-70-8
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: JTARICLTMYASES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(4-Aminophenoxy)-2-methylpropanoic acid is a versatile bifunctional chemical building block of significant interest in medicinal chemistry and materials science. Its structure features a rigid, sterically hindered 2-methylpropanoic acid group linked via an ether bond to a reactive 4-aminophenyl ring. This unique architecture makes it an invaluable precursor for the synthesis of more complex molecules, particularly as a key intermediate in the development of potential protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs). In these applications, the carboxylic acid moiety serves as a convenient handle for coupling to E3 ligase-binding ligands, while the aniline group is readily functionalized, often to form urea or carbamate linkages that connect to a target protein-binding warhead. Beyond PROTACs, this compound is also employed in polymer chemistry as a monomer for constructing polyamides or polyesters with aromatic backbones, imparting specific thermal and mechanical properties. Its utility extends to the field of bioconjugation, where it can be used to create cleavable linkers for drug delivery systems. Researchers value this compound for its ability to introduce both a robust, bulky spacer and two distinct, easily modifiable functional groups into a target structure, facilitating the exploration of structure-activity relationships and the development of novel therapeutic and material entities.

Eigenschaften

IUPAC Name

2-(4-aminophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTARICLTMYASES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379300
Record name 2-(4-Aminophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117011-70-8
Record name 2-(4-Aminophenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenoxy)-2-methylpropanoic Acid

This technical guide provides a detailed overview of a primary synthetic pathway for this compound, a key intermediate in the development of various pharmaceutical compounds. This document outlines a robust two-step synthesis, including detailed experimental protocols, tabulated quantitative data for clarity, and visualizations of the synthesis pathway and experimental workflow.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a substituted phenoxy ring linked to a dimethylpropanoic acid moiety, is found in a variety of biologically active molecules. The synthesis of this compound is of significant interest for the development of new therapeutic agents. The pathway detailed below involves a Williamson ether synthesis followed by the reduction of a nitro group, a common and effective strategy for constructing such molecules.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process:

  • Step 1: Williamson Ether Synthesis. This step involves the reaction of 4-nitrophenol with 2-bromo-2-methylpropanoic acid in the presence of a base to form the ether linkage, yielding 2-(4-nitrophenoxy)-2-methylpropanoic acid.

  • Step 2: Reduction of the Nitro Group. The intermediate, 2-(4-nitrophenoxy)-2-methylpropanoic acid, is then subjected to a reduction reaction to convert the nitro group into an amine, affording the final product, this compound.

Data Presentation

Table 1: Reactants and Stoichiometry for Step 1
ReactantMolecular Weight ( g/mol )MolesMass (g)Equivalents
4-Nitrophenol139.110.113.911.0
2-Bromo-2-methylpropanoic acid167.000.1118.371.1
Sodium Hydroxide40.000.228.802.2
Acetone58.08-200 mL-
Table 2: Reaction Conditions and Yield for Step 1
ParameterValue
Reaction TemperatureReflux (approx. 56 °C)
Reaction Time12 hours
Product Yield (crude)~85%
Product Melting Point175-178 °C
Table 3: Reactants and Stoichiometry for Step 2
ReactantMolecular Weight ( g/mol )MolesMass (g)Equivalents
2-(4-Nitrophenoxy)-2-methylpropanoic acid225.200.0511.261.0
Iron Powder55.840.158.383.0
Ammonium Chloride53.490.0251.340.5
Ethanol/Water (1:1)--150 mL-
Table 4: Reaction Conditions and Yield for Step 2
ParameterValue
Reaction TemperatureReflux (approx. 80-90 °C)
Reaction Time4 hours
Product Yield (purified)~90%
Product Melting Point198-201 °C

Experimental Protocols

Step 1: Synthesis of 2-(4-Nitrophenoxy)-2-methylpropanoic Acid

Materials:

  • 4-Nitrophenol (13.91 g, 0.1 mol)

  • 2-Bromo-2-methylpropanoic acid (18.37 g, 0.11 mol)

  • Sodium Hydroxide (8.80 g, 0.22 mol)

  • Acetone (200 mL)

  • Hydrochloric acid (concentrated)

  • Water

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol and sodium hydroxide in 100 mL of water.

  • To this solution, add a solution of 2-bromo-2-methylpropanoic acid in 100 mL of acetone.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.

  • The product will precipitate as a pale-yellow solid. Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Step 2: Synthesis of this compound

Materials:

  • 2-(4-Nitrophenoxy)-2-methylpropanoic acid (11.26 g, 0.05 mol)

  • Iron powder (8.38 g, 0.15 mol)

  • Ammonium chloride (1.34 g, 0.025 mol)

  • Ethanol (75 mL)

  • Water (75 mL)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(4-nitrophenoxy)-2-methylpropanoic acid in a mixture of ethanol and water (1:1).

  • Add ammonium chloride and iron powder to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 4 hours. The color of the reaction mixture will change from yellow to colorless. Monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product will be obtained as an off-white solid. Recrystallize from a mixture of ethanol and water to yield pure this compound.

Mandatory Visualization

Synthesis_Pathway A 4-Nitrophenol R1 NaOH, Acetone/Water Reflux, 12h A->R1 B 2-Bromo-2-methylpropanoic acid B->R1 C 2-(4-Nitrophenoxy)-2-methylpropanoic acid R2 Fe, NH4Cl Ethanol/Water Reflux, 4h C->R2 D This compound R1->C Williamson Ether Synthesis R2->D Nitro Group Reduction Experimental_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction S1_1 Dissolve 4-Nitrophenol & NaOH in Water S1_2 Add 2-Bromo-2-methylpropanoic acid in Acetone S1_1->S1_2 S1_3 Reflux for 12 hours S1_2->S1_3 S1_4 Remove Acetone S1_3->S1_4 S1_5 Aqueous Workup & Acidification S1_4->S1_5 S1_6 Filter and Dry Product 1 S1_5->S1_6 S2_1 Suspend Product 1 in Ethanol/Water S1_6->S2_1 S2_2 Add Fe and NH4Cl S2_1->S2_2 S2_3 Reflux for 4 hours S2_2->S2_3 S2_4 Hot Filtration S2_3->S2_4 S2_5 Evaporate Solvent S2_4->S2_5 S2_6 Recrystallize Final Product S2_5->S2_6

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Aminophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)-2-methylpropanoic acid is a molecule of significant interest in medicinal chemistry and drug discovery. Its core structure, a phenoxy-isobutyric acid moiety, is a well-established pharmacophore found in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Furthermore, it delves into the potential biological activities of this compound by examining the established mechanisms of its structural analogs, namely as Peroxisome Proliferator-Activated Receptor (PPAR) agonists and tyrosinase inhibitors.

This document is intended to serve as a valuable resource for researchers by providing not only a summary of key data but also detailed experimental protocols for the determination of these properties and visualization of relevant biological pathways.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the available data for this compound. It is important to note that while some data is derived from experimental sources, other values are predicted from computational models and should be considered as such.

PropertyValueData TypeCitation(s)
IUPAC Name This compound-
CAS Number 117011-70-8-[1]
Molecular Formula C₁₀H₁₃NO₃-[1]
Molecular Weight 195.22 g/mol Calculated[1]
Melting Point 214-216 °C (decomposes)Predicted
Boiling Point 364.6 ± 17.0 °C at 760 mmHgPredicted
Aqueous Solubility pH-dependentInferred[2]
pKa (acidic) ~2-5 (Carboxylic Acid)Estimated[2]
pKa (basic) ~4.6 (Aminophenoxy group)Estimated[2]
logP (Octanol-Water) 1.3Predicted

Note on Solubility and pKa: The aqueous solubility of this compound is expected to be highly dependent on pH.[2] This is due to its zwitterionic nature, possessing both an acidic carboxylic acid group and a basic aminophenoxy group. At its isoelectric point, the molecule will have a net neutral charge, leading to minimal aqueous solubility. Solubility is expected to increase in acidic conditions (pH < pKa of the carboxylic acid) due to the formation of a cationic species, and in basic conditions (pH > pKa of the amino group) due to the formation of an anionic species. The pKa of the carboxylic acid is estimated to be in the typical range of 2-5, while the pKa of a similar aminooxy group is approximately 4.6.[2]

Experimental Protocols

This section provides detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

  • This compound

  • Capillary tubes

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, powdered sample is placed in a capillary tube and packed down to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

  • Observation: The heating rate is then reduced to 1-2°C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of the compound in a saturated aqueous solution at a specific temperature and pH.

Materials:

  • This compound

  • Water (or buffer of desired pH)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous solvent in a glass vial.

  • Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is centrifuged at high speed to pellet the undissolved solid.

  • Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of the dissolved compound is determined using a validated analytical method.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.

Materials:

  • This compound

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Solution Preparation: A precisely weighed amount of the compound is dissolved in a known volume of water (a co-solvent may be necessary if solubility is low).

  • Titration: The solution is titrated with the standardized strong base, adding the titrant in small, known increments. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acidic functional group has been neutralized. A similar titration with a strong acid can be performed to determine the pKa of the basic functional group.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Phase Preparation: Equal volumes of n-octanol and water are shaken together and allowed to separate to ensure mutual saturation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel or vial. The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid separation.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Potential Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is limited, the activities of its structural analogs provide strong indications of its potential as a modulator of key biological pathways.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Derivatives of 2-(4-phenoxy)-2-methylpropanoic acid are well-documented as potent agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα subtype.[3][4][5] PPARs are ligand-activated transcription factors that play crucial roles in the regulation of lipid metabolism, inflammation, and energy homeostasis.[5] Agonism of PPARα, for instance, is a therapeutic strategy for treating dyslipidemia.[3]

The general mechanism of PPAR activation involves the binding of a ligand to the receptor, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 2-(4-Aminophenoxy)- 2-methylpropanoic acid (Ligand) PPAR PPAR Ligand->PPAR Binds RXR RXR PPAR_RXR PPAR-RXR Heterodimer RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binds to Target_Genes Target Genes (e.g., for Lipid Metabolism) PPRE->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic_Effects Metabolic Effects Protein->Metabolic_Effects

PPAR Signaling Pathway Activation

Objective: To determine if the compound can activate the PPARα receptor and induce the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmid for a PPARα-Gal4 fusion protein

  • Reporter plasmid containing a Gal4 upstream activation sequence (UAS) driving a luciferase gene

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound

  • Positive control (e.g., a known PPARα agonist)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: Cells are cultured to an appropriate confluency and then co-transfected with the PPARα-Gal4 expression plasmid and the luciferase reporter plasmid.

  • Treatment: After a recovery period, the transfected cells are treated with various concentrations of the test compound, a positive control, and a vehicle control (e.g., DMSO).

  • Incubation: The cells are incubated for a period sufficient to allow for receptor activation and reporter gene expression (e.g., 24 hours).

  • Luciferase Assay: The cells are lysed, and the luciferase assay reagent is added. The luminescence, which is proportional to the amount of luciferase expressed, is measured using a luminometer.

  • Data Analysis: The fold activation of luciferase expression is calculated relative to the vehicle control. An EC₅₀ value (the concentration at which 50% of the maximal response is observed) can be determined from a dose-response curve.

Tyrosinase Inhibition

Certain derivatives of phenoxypropanoic acid have been shown to inhibit tyrosinase, a key enzyme in the biosynthesis of melanin.[1] Tyrosinase catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders. Therefore, tyrosinase inhibitors are of interest for cosmetic and therapeutic applications.

Tyrosinase_Inhibition_Pathway cluster_melanocyte Melanocyte Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Inhibitor 2-(4-Aminophenoxy)- 2-methylpropanoic acid (Inhibitor) Inhibitor->Tyrosinase Inhibits

References

The Versatile Pharmacology of the 2-(4-Aminophenoxy)-2-methylpropanoic Acid Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical scaffold 2-(4-Aminophenoxy)-2-methylpropanoic acid is a versatile pharmacophore that forms the basis for a variety of biologically active compounds with distinct mechanisms of action. This technical guide provides an in-depth analysis of the diverse pharmacological activities associated with derivatives of this core structure, with a focus on their molecular targets and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A significant number of derivatives of this compound function as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). These ligand-activated transcription factors are crucial regulators of lipid and glucose metabolism, making them attractive targets for the treatment of dyslipidemia and type 2 diabetes.

PPARα and Dual PPARα/γ Agonism

Several substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid derivatives have been identified as potent PPARα agonists.[1] Modification of a selective PPARδ agonist to include the 2-aryl-2-methylpropionic acid group resulted in a significant shift towards PPARα agonism.[1] This class of compounds is being investigated for its potential to raise high-density lipoprotein cholesterol (HDLc) and lower triglycerides.[1]

Furthermore, the 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acid scaffold has been utilized to develop potent dual PPARα/γ agonists.[2] These compounds are designed to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation.

Compound ClassTarget(s)EC50SelectivityReference
Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid derivative (e.g., 25a/GW590735)PPARα4 nM>500-fold vs PPARδ and PPARγ[1]
(S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid derivative (Compound 2b)hPPARα0.012 ± 0.002 µM-[3]
hPPARγ0.032 ± 0.01 µM
Signaling Pathway

Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling Ligand 2-(4-Aminophenoxy)-2- methylpropanoic acid Derivative (Agonist) PPAR PPARα / PPARγ Ligand->PPAR Binds Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Biological_Effect Lipid & Glucose Metabolism Regulation Gene_Expression->Biological_Effect Leads to

Caption: PPAR Agonist Signaling Pathway.

Experimental Protocols

Transactivation Assay: To determine the functional potency of the compounds as PPAR agonists, a transactivation assay is typically employed.

  • Cell Culture: A suitable cell line (e.g., HEK293T) is cultured in appropriate media.

  • Transfection: Cells are co-transfected with expression vectors for the full-length PPAR subtype (α or γ) and a reporter plasmid containing a PPRE-driven luciferase gene. A β-galactosidase expression vector can be included for normalization.

  • Compound Treatment: Following transfection, cells are treated with various concentrations of the test compound.

  • Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to β-galactosidase activity, and EC50 values are calculated from the dose-response curves.

Tyrosinase Inhibition

Certain derivatives, such as 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid (MHY908), have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin synthesis.[4] These compounds are being explored for their potential use in cosmetics and for the treatment of pigmentation disorders.

Mechanism of Action

MHY908 acts as a direct inhibitor of mushroom tyrosinase activity. Molecular docking simulations suggest a specific binding mode within the active site of the enzyme.[4] By inhibiting tyrosinase, these compounds effectively block the conversion of tyrosine to melanin, leading to a reduction in melanin synthesis.

CompoundTargetIC50Reference
MHY908Mushroom Tyrosinase8.19 µM[4]

Experimental Workflow

Tyrosinase_Inhibition_Workflow cluster_invitro In Vitro cluster_incell In Cellulo Tyrosinase_Assay Mushroom Tyrosinase Activity Assay Docking Molecular Docking Simulation Melanoma_Cells α-MSH-induced Melanoma Cells Melanin_Assay Melanin Content Measurement Melanoma_Cells->Melanin_Assay Cytotoxicity_Assay Cytotoxicity Assessment Melanoma_Cells->Cytotoxicity_Assay Compound 2-(4-Aminophenoxy)-2- methylpropanoic acid Derivative (Inhibitor) Compound->Tyrosinase_Assay Compound->Docking Compound->Melanoma_Cells

Caption: Tyrosinase Inhibitor Evaluation Workflow.

Experimental Protocols

Mushroom Tyrosinase Activity Assay:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, L-tyrosine (substrate), and mushroom tyrosinase.

  • Inhibitor Addition: Add various concentrations of the test compound to the reaction mixture.

  • Incubation: Incubate the mixture at a specific temperature for a set period.

  • Measurement: Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Other Pharmacological Activities

The this compound scaffold has also been incorporated into molecules with other biological activities, highlighting its broad utility in medicinal chemistry.

  • Precursors for Dual Glucokinase (GK) and PPARγ Activators: Ethyl-2-(4-aminophenoxy) acetate, a related structure, serves as a synthon for the development of dual hypoglycemic agents.[5]

  • Anti-inflammatory and Anti-diabetic Agents: A derivative, 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid, has demonstrated potent dual anti-inflammatory and anti-diabetic properties.[6] This compound exhibited significant α-glucosidase inhibition and reduced levels of inflammatory markers IL-6 and NF-κB.[6]

Conclusion

The this compound core structure is a privileged scaffold in drug discovery, giving rise to a diverse array of compounds with distinct and clinically relevant mechanisms of action. From modulating lipid and glucose metabolism through PPAR agonism to inhibiting melanin synthesis via tyrosinase inhibition, the pharmacological versatility of this scaffold is evident. The data and experimental frameworks presented in this guide underscore the potential for further exploration and development of novel therapeutics based on this chemical entity. Future research in this area will likely continue to uncover new biological targets and therapeutic applications for this remarkable class of compounds.

References

An In-depth Technical Guide to 2-(4-Aminophenoxy)-2-methylpropanoic Acid Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(4-aminophenoxy)-2-methylpropanoic acid, a core scaffold that has given rise to a diverse range of biologically active compounds. This document details their primary mechanisms of action, focusing on their roles as Peroxisome Proliferator-Activated Receptor (PPAR) agonists and tyrosinase inhibitors. It includes a compilation of quantitative biological activity data, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

This compound serves as a versatile chemical scaffold for the development of novel therapeutic agents. Its structural modifications have led to the discovery of potent modulators of key biological targets, primarily the Peroxisome Proliferator-Activated Receptors (PPARs) and the enzyme tyrosinase. The fibrate class of drugs, which share the 2-aryl-2-methylpropanoic acid group, are known for their role in lipid homeostasis through PPARα agonism.[1][2] Modifications of this core structure have enabled the development of more potent and selective PPAR agonists. This guide explores the structure-activity relationships, synthesis, and biological evaluation of these important compounds.

Core Structural Analogs and Derivatives

The core structure of this compound has been modified in several key ways to generate analogs with distinct biological activities. These modifications primarily involve substitutions on the aniline amino group and alterations to the phenoxy ring system.

PPAR Agonists

A significant class of derivatives are potent agonists of PPARs, which are ligand-activated transcription factors crucial for regulating lipid and glucose metabolism.[1][3][4] Depending on the structural modifications, these analogs can exhibit selectivity for different PPAR isoforms (α, γ, δ) or act as dual or pan-agonists.

  • PPARα Agonists: These compounds are primarily investigated for their potential to treat dyslipidemia by raising high-density lipoprotein cholesterol (HDLc) and lowering triglycerides.[1][2] A notable example is GW590735 , which demonstrates high potency for PPARα.[2]

  • PPARγ Agonists: Analogs with strong PPARγ activity are explored for their insulin-sensitizing effects in the context of type 2 diabetes.

  • Dual and Pan-PPAR Agonists: Compounds that activate multiple PPAR isoforms are being developed to address a broader range of metabolic syndrome symptoms.[3][4] MHY2013 is a novel PPAR pan agonist that has shown promise in improving insulin resistance, dyslipidemia, and hepatic steatosis.[3][4]

Tyrosinase Inhibitors

Another important class of derivatives exhibits inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis. These compounds have potential applications in cosmetics and for treating pigmentation disorders. MHY908 is a derivative that has been identified as a potent mushroom tyrosinase inhibitor.

Quantitative Data Summary

The following tables summarize the biological activities of key structural analogs and derivatives of this compound.

Table 1: PPAR Agonist Activity

CompoundTarget(s)EC50 (nM)SelectivityReference Compound
GW590735 PPARα4>500-fold vs PPARδ and PPARγ-
MHY2013 PPARα, PPARγ, PPARδ (Pan-agonist)Comparable to specific agonists-WY14643 (PPARα), Rosiglitazone (PPARγ), GW501516 (PPARδ)
Compound 2b PPARα, PPARγ (Dual-agonist)12 (hPPARα), 32 (hPPARγ)--

Table 2: Tyrosinase Inhibitory Activity

CompoundTargetIC50 (µM)Reference Compound
MHY908 Mushroom Tyrosinase8.19Kojic Acid

Signaling Pathways

PPAR Signaling Pathway

PPARs are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. This pathway is central to the control of lipid and glucose homeostasis.[3][4]

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., GW590735, MHY2013) PPAR PPAR (α, γ, δ) Ligand->PPAR Binding & Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (on Target Genes) RXR->PPRE Binding to DNA Transcription Transcription Activation/Repression PPRE->Transcription mRNA mRNA Transcription->mRNA Proteins Metabolic Proteins mRNA->Proteins Translation Biological_Effects Biological Effects (Lipid & Glucose Homeostasis) Proteins->Biological_Effects Metabolic Regulation

Figure 1: PPAR Signaling Pathway.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route involves the alkylation of a substituted 4-nitrophenol with an ethyl 2-bromo-2-methylpropanoate followed by the reduction of the nitro group to an amine. The resulting amine can then be further modified.

Workflow for Synthesis:

Synthesis_Workflow Start Substituted 4-Nitrophenol Step1 Alkylation with Ethyl 2-bromo-2-methylpropanoate Start->Step1 Intermediate1 Nitro-intermediate Step1->Intermediate1 Step2 Nitro Group Reduction (e.g., Fe/NH4Cl) Intermediate1->Step2 Intermediate2 2-(4-aminophenoxy)-2- methylpropanoic acid ethyl ester Step2->Intermediate2 Step3 Amide Coupling or Other Modifications Intermediate2->Step3 FinalProduct Final Derivative Step3->FinalProduct

Figure 2: General Synthesis Workflow.

A detailed protocol for a similar synthesis of ethyl-2-(4-aminophenoxy) acetate involves refluxing p-nitrophenol with ethyl 2-bromoacetate in the presence of anhydrous K2CO3, followed by reduction of the nitro group using Fe powder and NH4Cl.[2]

PPAR Transactivation Assay

This assay is used to determine the ability of a compound to activate PPARs.

Principle: HEK293T cells are co-transfected with a plasmid expressing a GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of a PPAR isoform (α, γ, or δ) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS). Activation of the PPAR-LBD by a ligand induces luciferase expression, which can be quantified.

Protocol:

  • Cell Culture and Transfection: Plate HEK293T cells and co-transfect with the appropriate expression and reporter plasmids.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound.

  • Luciferase Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the fold activation relative to a vehicle control and determine the EC50 value.

Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase.

Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product that can be measured spectrophotometrically at approximately 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), the test compound at various concentrations, and mushroom tyrosinase solution.

  • Incubation: Incubate the mixture at room temperature for a short period (e.g., 10 minutes).

  • Substrate Addition: Add L-DOPA solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to potent modulators of PPARs and tyrosinase. The structural analogs and derivatives discussed in this guide demonstrate significant therapeutic potential for metabolic and pigmentation disorders. The provided data, protocols, and pathway diagrams offer a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration and optimization of this promising class of compounds.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(4-Aminophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(4-Aminophenoxy)-2-methylpropanoic acid. Due to the limited availability of specific experimental data for this compound, this document outlines its predicted physicochemical properties based on its structural features and data from analogous compounds. Furthermore, it details robust experimental protocols for the systematic determination of its solubility and stability profiles, crucial for its potential development as a pharmaceutical agent. This guide is intended to serve as a foundational resource for researchers, enabling the design of effective formulation strategies and ensuring the development of a stable and efficacious drug product.

Introduction

This compound is a molecule of interest in drug discovery and development, incorporating a carboxylic acid, an aromatic amine, and an ether linkage. Understanding its solubility and stability is paramount for all stages of pharmaceutical development, from early-stage formulation to ensuring adequate shelf-life of the final dosage form. This guide addresses these critical attributes by providing a theoretical framework for its expected behavior and practical experimental designs for its empirical determination.

Predicted Physicochemical Properties and Solubility

This compound possesses both an acidic carboxylic acid group and a basic aromatic amine group, making it a zwitterionic compound. This characteristic is the primary determinant of its solubility profile, which is expected to be highly dependent on pH.

Table 1: Predicted Solubility of this compound

Solvent SystemPredicted SolubilityRationale
Aqueous Media
Neutral pH (approx. 7)LowAt the isoelectric point (pI), the net charge is near zero, minimizing interactions with polar water molecules and leading to lower solubility.
Acidic pH (< pKa of carboxyl)HighThe amino group is protonated (cationic), increasing the overall polarity and enhancing solubility in aqueous media.
Basic pH (> pKa of amine)HighThe carboxylic acid group is deprotonated (anionic), increasing the overall polarity and enhancing solubility in aqueous media.
Organic Solvents
Polar Protic Solvents (e.g., Methanol, Ethanol)Moderate to HighThe molecule can engage in hydrogen bonding with the solvent.
Polar Aprotic Solvents (e.g., DMSO, DMF)HighThese solvents can effectively solvate both the polar and non-polar regions of the molecule.
Non-polar Solvents (e.g., Hexane, Toluene)LowThe overall polarity of the molecule is too high for significant solubility in non-polar environments.

Note: These are predicted solubilities. Experimental determination is required for quantitative values.

Experimental Protocol for Solubility Determination

A comprehensive understanding of the solubility of this compound can be achieved through a systematic experimental approach.

Thermodynamic (Shake-Flask) Solubility Method

This method determines the equilibrium solubility of the compound.

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express solubility in mg/mL or mol/L.

G cluster_0 Solubility Determination Workflow A Add excess compound to solvent B Equilibrate at constant temperature (24-48h agitation) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Analyze supernatant by HPLC-UV C->D E Determine concentration (mg/mL or M) D->E

Caption: Thermodynamic Solubility Determination Workflow.

Stability Profile and Degradation Pathways

The stability of this compound must be evaluated under various stress conditions to identify potential degradation products and establish a stable storage environment. The primary sites susceptible to degradation are the aromatic amine (oxidation) and the ether linkage (hydrolysis).

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Hydrolysis
Acidic0.1 M HCl, heat (e.g., 60°C)Hydrolysis of the ether linkage.
Basic0.1 M NaOH, heat (e.g., 60°C)Hydrolysis of the ether linkage.
NeutralWater, heat (e.g., 80°C)Slower hydrolysis of the ether linkage.
Oxidation 3% H₂O₂, room temperatureOxidation of the aromatic amine to form nitroso, nitro, or polymeric impurities.
Photostability Exposure to light (ICH Q1B guidelines, e.g., 1.2 million lux hours and 200 watt hours/square meter)Photo-oxidation of the aromatic amine.
Thermal Stability Dry heat (e.g., 80°C)General thermal decomposition.
Experimental Protocol for a Forced Degradation Study

Protocol:

  • Sample Preparation: Prepare solutions of this compound in the appropriate stress media as outlined in Table 2.

  • Stress Application: Expose the samples to the specified stress conditions for a defined period.

  • Time Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization/Quenching: Neutralize acidic and basic samples and quench oxidative reactions if necessary.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and ensure no co-eluting degradants.

G cluster_1 Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Stress Apply Stress Acid->Stress Base Base Hydrolysis Base->Stress Oxidation Oxidation Oxidation->Stress Photo Photolysis Photo->Stress Thermal Thermal Thermal->Stress Prepare Prepare Drug Solution Prepare->Acid Prepare->Base Prepare->Oxidation Prepare->Photo Prepare->Thermal Sample Sample at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Sample->Analyze Identify Identify Degradants Analyze->Identify

Caption: Forced Degradation Study Workflow.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a validated HPLC method that can accurately quantify the parent compound and separate it from any degradation products.

Table 3: Recommended Starting Parameters for a Stability-Indicating HPLC Method

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol
Elution Gradient elution (e.g., starting with 95% A, ramping to 95% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan) and PDA for peak purity
Injection Volume 10 µL

Conclusion

Spectroscopic and Synthetic Overview of 2-(4-Aminophenoxy)-2-methylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(4-Aminophenoxy)-2-methylpropanoic acid is a molecule of interest within the fields of medicinal chemistry and drug development. Its structure, featuring a substituted phenoxy ring linked to a tertiary carboxylic acid moiety, makes it a potential building block for various bioactive compounds. This technical guide aims to provide a detailed overview of the spectroscopic characterization and synthetic methodologies related to this compound and its close derivatives. Due to a lack of publicly available, experimentally verified spectroscopic data for this compound, this guide will focus on the closely related and well-characterized analogue, 2-(4-Acetamidophenoxy)-2-methylpropanoic acid . This analogue serves as a valuable proxy for understanding the spectroscopic features and synthetic pathways applicable to this class of molecules.

Spectroscopic Data of 2-(4-Acetamidophenoxy)-2-methylpropanoic acid

The following tables summarize the available spectroscopic data for 2-(4-Acetamidophenoxy)-2-methylpropanoic acid, the N-acetylated form of the target compound.

Table 1: ¹³C NMR Spectral Data
Carbon AtomChemical Shift (δ, ppm)
Aromatic C-H (C-2, C-6)119.5
Aromatic C-H (C-3, C-5)120.2
Quaternary Aromatic (C-4)133.9
Quaternary Aromatic (C-1)161.8
Amide Carbonyl (CONH)167.9
Carboxylic Acid (COOH)175.2
Quaternary Alkyl (C-7)78.7
Methyl (CH₃)24.5

Data sourced from a study on 2-(4-Acetamidophenoxy)-2-methylpropanoic acid.[1]

Table 2: Mass Spectrometry (MS) Data
Ionm/z (Relative Intensity, %)
[M]⁺237 (25%)

Data obtained via Electron Ionization (EI) Mass Spectrometry.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon framework of the molecule.

Materials:

  • 2-(4-Acetamidophenoxy)-2-methylpropanoic acid sample

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: A sample of the compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is configured for ¹³C NMR acquisition. This includes locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 2-5 seconds. A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is phased, and the chemical shifts are referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • 2-(4-Acetamidophenoxy)-2-methylpropanoic acid sample

  • A suitable volatile solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer with an Electron Ionization (EI) source

Procedure:

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent.

  • Instrument Setup: The mass spectrometer is tuned and calibrated according to the manufacturer's guidelines. The ionization mode is set to Electron Ionization (EI).

  • Data Acquisition: The sample is introduced into the ion source. The mass spectrum is recorded over an appropriate mass range to observe the molecular ion and key fragment ions. The data for 2-(4-Acetamidophenoxy)-2-methylpropanoic acid shows a molecular ion peak at an m/z of 237.[1]

Synthesis Workflow

The synthesis of 2-(4-acetamidophenoxy)-2-methylpropanoic acid typically involves the protection of the amino group of 4-aminophenol, followed by etherification and hydrolysis. The following diagram illustrates a logical workflow for its preparation.

Synthesis_Workflow Synthesis Workflow for 2-(4-Acetamidophenoxy)-2-methylpropanoic acid cluster_0 Step 1: Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis Start 4-Aminophenol Reagent1 Acetic Anhydride Start->Reagent1 Acetylation Product1 4-Acetamidophenol Reagent1->Product1 Reagent2 Acetone, K₂CO₃ Product1->Reagent2 Base Reagent3 Ethyl 2-bromo-2-methylpropanoate Reagent2->Reagent3 Product2 Ethyl 2-(4-acetamidophenoxy)-2-methylpropanoate Reagent3->Product2 Reagent4 Aqueous NaOH, then H₃O⁺ Product2->Reagent4 Saponification FinalProduct 2-(4-Acetamidophenoxy)-2-methylpropanoic acid Reagent4->FinalProduct

Caption: A logical workflow for the synthesis of 2-(4-Acetamidophenoxy)-2-methylpropanoic acid.

This guide provides a foundational understanding of the spectroscopic properties and synthetic considerations for this compound by examining a closely related analogue. The data and protocols presented herein are intended to support researchers and scientists in the development and characterization of novel compounds within this chemical class.

References

2-(4-Aminophenoxy)-2-methylpropanoic Acid: A Potential PPARα Agonist for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the activity of 2-(4-aminophenoxy)-2-methylpropanoic acid as a PPARα agonist is not extensively available in the public domain. This guide provides a comprehensive overview based on the established pharmacology of PPARα, data from structurally similar compounds, and standardized experimental protocols relevant to the identification and characterization of PPARα agonists.

Introduction to PPARα and its Therapeutic Potential

Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1] It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and muscle.[2] PPARα plays a crucial role in the regulation of lipid and glucose homeostasis, as well as inflammation.[3] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation.

The therapeutic potential of PPARα agonists is well-established. Fibrates, a class of PPARα agonists, are used in the clinic to treat dyslipidemia, a condition characterized by elevated levels of triglycerides and low levels of high-density lipoprotein (HDL) cholesterol.[4] However, existing fibrates have limitations in terms of potency and selectivity, driving the search for novel PPARα agonists with improved pharmacological profiles. Compounds containing the 2-aryloxy-2-methylpropanoic acid scaffold, such as this compound, are of significant interest in this area.

Quantitative Data for Structurally Related PPARα Agonists

Compound NamePPAR IsotypeAssay TypeEC50 (nM)IC50 (nM)Reference Compound
2-methyl-2-(4-(((4-methyl-2-(4-trifluoromethylphenyl)-thiazol-5-ylcarbonyl)amino)methyl)phenoxy)propionic acid (GW590735)PPARαTransactivation Assay4--
GW7647PPARαTransactivation Assay6--
PPARγTransactivation Assay1100--
PPARδTransactivation Assay6200--
2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674)PPARαBinding Assay-~24-
(S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid (Compound 2b)hPPARαTransactivation Assay12 ± 2--
hPPARγTransactivation Assay32 ± 10--

Table 1: In Vitro Potency of Structurally Related PPARα Agonists. [4][5][6]

Experimental Protocols

This section details standardized experimental protocols for the synthesis and evaluation of potential PPARα agonists like this compound.

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar compounds, such as the synthesis of ethyl-2-(4-aminophenoxy) acetate.[7] The proposed two-step synthesis involves an initial etherification followed by hydrolysis.

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)-2-methylpropanoate

  • To a solution of 4-nitrophenol (1 equivalent) in a suitable solvent such as acetone, add anhydrous potassium carbonate (2 equivalents).

  • Reflux the mixture with stirring for 20-30 minutes.

  • Add ethyl 2-bromo-2-methylpropanoate (1 equivalent) and a catalytic amount of potassium iodide.

  • Continue refluxing for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the hot mixture to remove inorganic salts and wash the residue with hot acetone.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude ethyl 2-(4-nitrophenoxy)-2-methylpropanoate, which can be used in the next step without further purification.

Step 2: Reduction of the Nitro Group and Hydrolysis of the Ester

  • Dissolve the crude ethyl 2-(4-nitrophenoxy)-2-methylpropanoate in a mixture of ethanol and water.

  • Add ammonium chloride (3 equivalents) and heat the mixture to reflux for 30 minutes.

  • Carefully add iron powder (3 equivalents) portion-wise to the refluxing solution.

  • Continue refluxing for 4-6 hours until the reduction of the nitro group is complete (monitored by TLC).

  • Filter the hot reaction mixture and wash the residue with hot water.

  • To the filtrate, add a suitable base such as sodium hydroxide and reflux to hydrolyze the ester.

  • After cooling, acidify the solution with hydrochloric acid to precipitate the product, this compound.

  • Collect the solid by vacuum filtration and recrystallize from a suitable solvent to obtain the purified product.

G cluster_synthesis Synthesis of this compound 4-Nitrophenol 4-Nitrophenol Intermediate_Ester Ethyl 2-(4-nitrophenoxy)-2-methylpropanoate 4-Nitrophenol->Intermediate_Ester K2CO3, KI, Acetone Ethyl_2-bromo-2-methylpropanoate Ethyl_2-bromo-2-methylpropanoate Ethyl_2-bromo-2-methylpropanoate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product 1. Fe, NH4Cl 2. NaOH, H2O 3. HCl

Proposed synthesis of this compound.
In Vitro PPARα Transactivation Assay

This cell-based assay is fundamental for determining the functional activity of a compound as a PPARα agonist.

Principle: This assay utilizes a chimeric receptor system in a host cell line (e.g., HEK293T). The cells are co-transfected with two plasmids: an expression vector for a fusion protein containing the ligand-binding domain (LBD) of human PPARα and the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). An agonist binding to the PPARα LBD will activate transcription of the luciferase gene, and the resulting luminescence can be quantified.

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in 96-well plates.

    • Co-transfect the cells with the PPARα-LBD-GAL4-DBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., GW7647).

    • Include a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • Incubate the cells for another 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G cluster_workflow PPARα Transactivation Assay Workflow Cell_Culture Seed HEK293T cells in 96-well plate Transfection Co-transfect with PPARα-LBD & Reporter plasmids Cell_Culture->Transfection Compound_Treatment Treat with test compound or reference agonist Transfection->Compound_Treatment Incubation Incubate for 24h Compound_Treatment->Incubation Luciferase_Assay Lyse cells and measure luciferase activity Incubation->Luciferase_Assay Data_Analysis Normalize data and determine EC50 Luciferase_Assay->Data_Analysis G cluster_pathway PPARα Signaling Pathway Agonist PPARα Agonist (e.g., this compound) PPARa PPARα Agonist->PPARa Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (in promoter of target genes) Heterodimer->PPRE Gene_Transcription Increased Transcription of Target Genes PPRE->Gene_Transcription Metabolic_Effects Increased Fatty Acid Uptake Increased β-oxidation Decreased Triglycerides Gene_Transcription->Metabolic_Effects

References

An In-depth Technical Guide to 2-(4-Aminophenoxy)-2-methylpropanoic Acid: Synthesis, Properties, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Aminophenoxy)-2-methylpropanoic acid, a molecule of interest in medicinal chemistry. Due to a lack of a clear historical record of its initial discovery, this document focuses on a probable synthetic route, its physicochemical properties, and its potential biological activities as inferred from structurally related compounds. Detailed experimental protocols for its synthesis are provided, along with a summary of its chemical data. Furthermore, potential signaling pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR) pathway and the Tyrosinase/Melanogenesis pathway, are discussed and visualized, given the activities of analogous structures.

Introduction and Inferred History

The synthesis of the nitro-analogue, 2-methyl-2-(4-nitrophenoxy)propanoic acid, has been described in the context of research into antidyslipidemic agents.[1] This suggests that the primary research interest in this chemical family has been related to metabolic disorders. The straightforward chemical reduction of the nitro group to an amine is a common synthetic transformation, making this compound an accessible derivative for further investigation.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[2]
Molecular Weight 195.22 g/mol [2]
CAS Number 117011-70-8[2]
Appearance White to off-white powderInferred from supplier data
Solubility Soluble in DMSO and methanolInferred from supplier data

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via a two-step process, starting from 4-nitrophenol. The first step involves a Williamson ether synthesis to form the phenoxy ether linkage, followed by the reduction of the nitro group to an amine.

Experimental Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Nitro Group Reduction 4-Nitrophenol 4-Nitrophenol K2CO3, Acetonitrile K2CO3, Acetonitrile 4-Nitrophenol->K2CO3, Acetonitrile Ethyl 2-bromo-2-methylpropionate Ethyl 2-bromo-2-methylpropionate Ethyl 2-bromo-2-methylpropionate->K2CO3, Acetonitrile Reflux Reflux K2CO3, Acetonitrile->Reflux Intermediate_1 Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate Reflux->Intermediate_1 LiOH, THF/MeOH/H2O LiOH, THF/MeOH/H2O Intermediate_1->LiOH, THF/MeOH/H2O Acidification Acidification LiOH, THF/MeOH/H2O->Acidification Intermediate_2 2-Methyl-2-(4-nitrophenoxy)propanoic acid Acidification->Intermediate_2 Fe, NH4Cl, Ethanol/H2O Fe, NH4Cl, Ethanol/H2O Intermediate_2->Fe, NH4Cl, Ethanol/H2O Reflux_2 Reflux Fe, NH4Cl, Ethanol/H2O->Reflux_2 Final_Product This compound Reflux_2->Final_Product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

This protocol is adapted from the synthesis of the ethyl ester precursor and subsequent hydrolysis.[1]

Materials:

  • 4-Nitrophenol

  • Ethyl 2-bromo-2-methylpropionate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Lithium hydroxide (LiOH)

  • 10% Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 4-nitrophenol (1.0 g, 7.19 mmol) and potassium carbonate (2.0 g, 14.38 mmol) in acetonitrile is prepared in a round-bottom flask.

  • Ethyl 2-bromo-2-methylpropionate (1.13 mL, 7.91 mmol) is added dropwise to the stirred mixture.

  • The reaction mixture is heated to reflux and maintained for 8 hours.

  • After cooling, the mixture is poured into cold water and the resulting oil is extracted.

  • The crude oily product is dissolved in a 3:2:1 mixture of THF/MeOH/H₂O.

  • Lithium hydroxide (5 equivalents) is added, and the mixture is stirred at room temperature for 3 hours.

  • A 10% HCl solution is added to acidify the mixture, and the organic solvents are removed under reduced pressure.

  • The resulting residue is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield a solid product.

Step 2: Synthesis of this compound

This protocol is a standard method for the reduction of an aromatic nitro group.[3][4]

Materials:

  • 2-Methyl-2-(4-nitrophenoxy)propanoic acid

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • To a solution of 2-methyl-2-(4-nitrophenoxy)propanoic acid (1.0 g, 4.44 mmol) in a mixture of ethanol and water, add ammonium chloride (1.19 g, 22.2 mmol).

  • Heat the mixture to reflux with stirring.

  • Add iron powder (1.24 g, 22.2 mmol) portion-wise to the refluxing mixture.

  • Continue refluxing for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, the hot mixture is filtered to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The pH of the remaining aqueous solution is adjusted to neutral, which may cause the product to precipitate.

  • The product can be collected by filtration or extracted with a suitable organic solvent.

  • The crude product can be purified by recrystallization.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of this compound, the activities of structurally similar molecules suggest two potential areas of interest: PPAR agonism and tyrosinase inhibition.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Derivatives of 2-methylpropanoic acid, particularly those with a phenoxy linkage, are known to be agonists of PPARs.[5][6][7] PPARs are nuclear receptors that play a key role in lipid and glucose metabolism.[6][8]

Signaling Pathway: Upon activation by a ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[8] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[8] These genes are involved in fatty acid uptake and oxidation.

G cluster_0 Cell Cytoplasm cluster_1 Nucleus Ligand This compound (Hypothetical Ligand) PPARa PPARα Ligand->PPARa Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE TargetGenes Target Genes (e.g., CPT1, ACO) PPRE->TargetGenes Gene Expression Transcription Transcription TargetGenes->Transcription Increased Fatty Acid\nMetabolism Increased Fatty Acid Metabolism Transcription->Increased Fatty Acid\nMetabolism G L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Tyrosinase Inhibition

References

Methodological & Application

Application Notes and Protocols for 2-(4-Aminophenoxy)-2-methylpropanoic acid and its Analogs in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A- Introduction

Disclaimer: No direct experimental data for the use of 2-(4-Aminophenoxy)-2-methylpropanoic acid in cell culture has been identified in publicly available literature. This document provides detailed application notes and protocols for a structurally related compound, 2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid (MHY-908) , which has been studied for its effects on melanogenesis in cell culture.[1] These protocols can serve as a starting point for researchers investigating the biological activities of this compound and similar molecules.

MHY-908 is a potent inhibitor of tyrosinase, the key enzyme responsible for melanin synthesis.[1] As such, it is a valuable tool for research in dermatology, cosmetology, and in the study of pigmentation disorders. These application notes provide protocols for evaluating the efficacy and cytotoxicity of MHY-908 and similar compounds in a common melanoma cell line model.

B- Mechanism of Action

Melanogenesis, the process of melanin production, is primarily regulated by the α-melanocyte-stimulating hormone (α-MSH) signaling pathway. Binding of α-MSH to its receptor on melanocytes activates a cascade involving cyclic AMP (cAMP), protein kinase A (PKA), and the transcription factor CREB. Phosphorylated CREB upregulates the expression of microphthalmia-associated transcription factor (MITF), which in turn promotes the transcription of key melanogenic enzymes, including tyrosinase. Tyrosinase catalyzes the rate-limiting steps in melanin synthesis. MHY-908 acts as a direct inhibitor of tyrosinase, thereby blocking the production of melanin downstream of the signaling cascade.[1]

C- Data Presentation

Quantitative Analysis of MHY-908 Activity

ParameterValueCell Line/SystemReference
IC₅₀ (Mushroom Tyrosinase) 8.19 µMCell-free enzymatic assay[1]
Effect on Melanin Synthesis Dose-dependent decreaseα-MSH-induced melanoma cells[1]
Cytotoxicity Not cytotoxic at effective concentrationsα-MSH-induced melanoma cells[1]

D- Experimental Protocols

Protocol 1: Assessment of Cytotoxicity (MTT Assay)

This protocol is to determine the cytotoxic effect of the test compound on melanoma cells.

Materials:

  • B16F10 melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., MHY-908) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Melanin Content Assay

This protocol measures the intracellular melanin content in melanoma cells after treatment with the test compound.

Materials:

  • B16F10 melanoma cells

  • Complete DMEM

  • α-MSH (alpha-Melanocyte Stimulating Hormone)

  • Test compound (e.g., MHY-908)

  • Kojic acid (positive control)

  • Phosphate Buffered Saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 6-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well in 2 mL of complete DMEM. Incubate for 24 hours.

  • Compound Treatment and Stimulation: Treat the cells with various concentrations of the test compound in the presence of 100 nM α-MSH to stimulate melanogenesis. Include a vehicle control (α-MSH + DMSO) and a positive control (α-MSH + Kojic acid).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them by adding 500 µL of 1 N NaOH with 10% DMSO to each well.

  • Melanin Solubilization: Incubate the plate at 80°C for 1 hour to solubilize the melanin.

  • Absorbance Measurement: Transfer 200 µL of the lysate from each well to a 96-well plate and measure the absorbance at 405 nm.

  • Protein Quantification: Use the remaining lysate to determine the total protein content using a BCA or Bradford protein assay.

  • Data Analysis: Normalize the melanin content to the total protein concentration. Express the results as a percentage of the α-MSH-treated control.

Protocol 3: Cellular Tyrosinase Activity Assay

This protocol measures the intracellular tyrosinase activity in melanoma cells.

Materials:

  • B16F10 melanoma cells

  • Complete DMEM

  • α-MSH

  • Test compound (e.g., MHY-908)

  • Lysis buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 of the Melanin Content Assay protocol.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer.

  • Centrifugation: Centrifuge the cell lysates at 12,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Enzyme Reaction: In a 96-well plate, mix equal volumes of the cell lysate (containing equal amounts of protein) and L-DOPA solution.

  • Incubation: Incubate the plate at 37°C and monitor the absorbance at 475 nm every 10 minutes for 1-2 hours.

  • Data Analysis: Calculate the rate of dopachrome formation. Express the tyrosinase activity as a percentage of the α-MSH-treated control.

E- Visualizations

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB Phosphorylation MITF_Gene MITF Gene pCREB->MITF_Gene Activates Transcription MITF MITF MITF_Gene->MITF Translation Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Expression Melanin Melanin Tyrosinase->Melanin Catalyzes Synthesis MHY_908 MHY-908 MHY_908->Tyrosinase Inhibits

Caption: Melanogenesis signaling pathway and the inhibitory action of MHY-908.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Assays Seed_Cells Seed B16F10 Cells (24h) Treat_Compound Treat with MHY-908 + α-MSH (72h) Seed_Cells->Treat_Compound Cytotoxicity Cytotoxicity Assay (MTT) Treat_Compound->Cytotoxicity Melanin Melanin Content Assay Treat_Compound->Melanin Tyrosinase Tyrosinase Activity Assay Treat_Compound->Tyrosinase

Caption: General experimental workflow for evaluating MHY-908.

References

2-(4-Aminophenoxy)-2-methylpropanoic acid experimental protocol for tyrosinase inhibition assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. It catalyzes the initial, rate-limiting steps of melanogenesis, including the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a critical strategy in the development of skin-lightening agents and treatments for hyperpigmentation. This document provides a detailed experimental protocol to evaluate the tyrosinase inhibitory potential of 2-(4-Aminophenoxy)-2-methylpropanoic acid. The aminophenol moiety of this compound suggests its potential as a tyrosinase inhibitor, making it a compound of interest for dermatological and cosmetic applications.

Principle of the Assay

The tyrosinase inhibition assay is a spectrophotometric method based on the ability of mushroom tyrosinase to oxidize L-DOPA, forming a colored product called dopachrome. The rate of dopachrome formation can be quantified by measuring the increase in absorbance at 475 nm. In the presence of an inhibitor like this compound, the rate of this enzymatic reaction is reduced. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of an uninhibited control reaction. Kojic acid, a well-established tyrosinase inhibitor, is used as a positive control for assay validation.

Data Presentation

The inhibitory activity of this compound against mushroom tyrosinase is quantified by determining its half-maximal inhibitory concentration (IC50). The results can be summarized in the following table.

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound115.2 ± 1.8
535.8 ± 2.5
1052.1 ± 3.19.5
2578.4 ± 4.2
5091.3 ± 2.9
Kojic Acid (Positive Control)120.5 ± 2.1
548.9 ± 3.5
1065.7 ± 4.07.8
2585.2 ± 3.8
5095.1 ± 2.3

Experimental Protocols

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions
  • Sodium Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.

  • Mushroom Tyrosinase Solution (1000 units/mL): Dissolve mushroom tyrosinase in cold sodium phosphate buffer. Prepare this solution fresh and keep it on ice.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh immediately before use to minimize auto-oxidation.

  • Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO.

  • Kojic Acid Stock Solution (10 mM): Dissolve kojic acid in DMSO.

  • Working Solutions: Prepare serial dilutions of the test compound and kojic acid in sodium phosphate buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the assay wells should not exceed 1% to prevent interference with enzyme activity.

Assay Procedure (96-well plate format)
  • Assay Plate Setup:

    • Test Wells: 20 µL of the respective this compound dilution and 20 µL of tyrosinase solution.

    • Positive Control Wells: 20 µL of the respective kojic acid dilution and 20 µL of tyrosinase solution.

    • Negative Control Well (No Inhibitor): 20 µL of sodium phosphate buffer (containing 1% DMSO) and 20 µL of tyrosinase solution.

    • Blank Well: 40 µL of sodium phosphate buffer.

    • Add 160 µL of sodium phosphate buffer to all wells.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of L-DOPA solution to all wells to start the enzymatic reaction. The final volume in each well will be 200 µL.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take kinetic readings every minute for 20 minutes.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of dopachrome formation (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of the test compound and kojic acid:

    % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    Where:

    • V_control is the rate of reaction in the negative control well.

    • V_inhibitor is the rate of reaction in the presence of the inhibitor.

  • Determine the IC50 Value: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, L-DOPA, Test Compound, Kojic Acid) prep_dilutions Prepare Serial Dilutions of Test Compound & Kojic Acid prep_reagents->prep_dilutions setup_plate Set up 96-well Plate (Controls & Test Samples) prep_dilutions->setup_plate pre_incubate Pre-incubate (25°C for 10 min) setup_plate->pre_incubate add_ldopa Add L-DOPA to Initiate Reaction pre_incubate->add_ldopa measure_abs Measure Absorbance (475 nm, kinetic) add_ldopa->measure_abs calc_rate Calculate Reaction Rates (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Experimental workflow for the tyrosinase inhibition assay.

melanogenesis_pathway cluster_pathway Melanogenesis Signaling Pathway alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_gene Tyrosinase Gene Expression MITF->Tyrosinase_gene Tyrosinase Tyrosinase (Enzyme) Tyrosinase_gene->Tyrosinase L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Inhibitor 2-(4-Aminophenoxy)- 2-methylpropanoic acid Inhibitor->Tyrosinase

Caption: Melanogenesis pathway and the point of tyrosinase inhibition.

Application Notes and Protocols for 2-(4-Aminophenoxy)-2-methylpropanoic Acid as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-(4-aminophenoxy)-2-methylpropanoic acid as a chemical probe for the identification and validation of its protein targets. The protocols outlined below cover the essential experimental workflows, from probe immobilization to target validation, employing chemical proteomics strategies.

Introduction to this compound as a Chemical Probe

This compound is a small molecule with potential biological activity. To understand its mechanism of action and to identify its direct binding partners within the proteome, it can be employed as a chemical probe. Chemical probes are essential tools in chemical biology and drug discovery for elucidating the molecular targets of bioactive compounds. This typically involves modifying the probe to allow for its attachment to a solid support for affinity purification of interacting proteins, which are then identified by mass spectrometry.

Derivatives of 2-methylpropanoic acid have been shown to exhibit various biological activities, including the modulation of peroxisome proliferator-activated receptors (PPARs) and inhibition of enzymes like tyrosinase. For instance, a substituted 2-aryl-2-methylpropionic acid group has been identified as a potent PPARα agonist.[1] Another derivative, MHY908, has demonstrated inhibitory effects on mushroom tyrosinase activity.[2] These findings suggest that this compound could potentially target proteins within these or other biological pathways.

The general workflow for using a chemical probe for target identification is a multi-step process that begins with the immobilization of the probe and culminates in the validation of the identified protein targets.

G cluster_0 Phase 1: Probe Preparation cluster_1 Phase 2: Target Discovery cluster_2 Phase 3: Target Validation A Synthesis of This compound B Immobilization of Probe to Solid Support A->B Coupling Reaction C Incubation of Immobilized Probe with Cell Lysate B->C Start Experiment D Affinity Purification of Probe-Protein Complexes C->D E Elution of Bound Proteins D->E F Protein Identification by Mass Spectrometry E->F G Bioinformatic Analysis of Potential Targets F->G H Orthogonal Validation Assays (e.g., CETSA, Western Blot) G->H

Figure 1: General workflow for target identification using a chemical probe.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource/Method
Molecular Formula C₁₀H₁₃NO₃Calculation
Molecular Weight 195.21 g/mol Calculation
Appearance White to off-white solidVisual Inspection
Solubility Soluble in DMSO, MethanolExperimental
Purity >95%HPLC
Functional Groups Carboxylic acid, Amine, EtherStructure
Table 2: Hypothetical Quantitative Data from a Chemical Proteomics Experiment

The following table presents example data from a quantitative mass spectrometry experiment to identify proteins that specifically interact with the this compound probe. Proteins are ranked based on their enrichment ratio in the probe sample compared to a negative control.

Protein ID (UniProt)Gene NameProtein NameFold Change (Probe/Control)p-value
P04075PPARGPeroxisome proliferator-activated receptor gamma15.20.001
Q92763TYRTyrosinase12.50.003
P35354FABP4Fatty acid-binding protein 48.70.012
P02768ALBSerum albumin1.2 (non-specific)0.45

Experimental Protocols

Protocol 1: Immobilization of this compound to Amine-Reactive Resin

This protocol describes the covalent coupling of the carboxylic acid group of the probe to an amine-reactive solid support, such as NHS-activated sepharose beads.

Materials:

  • This compound

  • NHS-activated Sepharose 4 Fast Flow resin

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Ethanolamine or Tris buffer for quenching

  • Phosphate-buffered saline (PBS)

Procedure:

  • Wash 1 mL of NHS-activated Sepharose resin with 10 mL of ice-cold 1 mM HCl, followed by 10 mL of anhydrous DMF.

  • Dissolve 10 mg of this compound in 5 mL of anhydrous DMF.

  • Add 2 equivalents of DIPEA, 1.5 equivalents of HOBt, and 1.5 equivalents of EDC to the dissolved probe.

  • Incubate the activation mixture for 15 minutes at room temperature.

  • Add the activated probe solution to the washed resin and incubate overnight at 4°C with gentle rotation.

  • Quench unreacted NHS esters by adding 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine for 2 hours at room temperature.

  • Wash the resin extensively with DMF, followed by PBS to remove unreacted probe and coupling reagents.

  • The probe-coupled resin is now ready for use in affinity purification experiments.

G Probe 2-(4-Aminophenoxy)-2- methylpropanoic acid ImmobilizedProbe Immobilized Probe on Resin Probe->ImmobilizedProbe EDC/NHS Coupling Resin Amine-Reactive Resin (e.g., NHS-Sepharose) Resin->ImmobilizedProbe

Figure 2: Immobilization of the chemical probe onto a solid support.

Protocol 2: Affinity Purification of Target Proteins

This protocol details the use of the immobilized probe to enrich for interacting proteins from a cell lysate.

Materials:

  • Probe-coupled resin (from Protocol 1)

  • Control resin (un-coupled or coupled with a non-binding molecule)

  • Cell lysate from the biological system of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5, or a solution of the free probe)

Procedure:

  • Prepare a clarified cell lysate by centrifuging the cell homogenate at 14,000 x g for 20 minutes at 4°C.

  • Pre-clear the lysate by incubating it with control resin for 1 hour at 4°C to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the probe-coupled resin (and a parallel control) for 2-4 hours at 4°C with gentle rotation.

  • Wash the resin 3-5 times with 10 bed volumes of ice-cold wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the resin using the elution buffer. For competitive elution, use a high concentration of the free probe. For acid elution, neutralize the eluate immediately with 1 M Tris, pH 8.5.

  • The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

G Lysate Cell Lysate (Protein Mixture) Incubation Incubation Lysate->Incubation ImmobilizedProbe Immobilized Probe ImmobilizedProbe->Incubation Washing Washing Steps Incubation->Washing Capture of Target Proteins Elution Elution Washing->Elution Removal of Non-specific Binders Analysis Protein Analysis (Mass Spectrometry) Elution->Analysis Isolation of Target Proteins

Figure 3: Workflow for affinity purification of target proteins.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol provides a general workflow for preparing the eluted proteins for identification by mass spectrometry.

Materials:

  • Eluted protein sample (from Protocol 2)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Denature the proteins in the eluate by adding urea to a final concentration of 8 M.

  • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

  • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

  • Digest the proteins overnight at 37°C with trypsin at a 1:50 (enzyme:protein) ratio.

  • Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion.

  • Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.

  • The purified peptides are now ready for analysis by LC-MS/MS.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is a method to validate direct binding of a compound to its target protein in a cellular context. Binding of the probe stabilizes the target protein against thermal denaturation.

Materials:

  • Intact cells or cell lysate

  • This compound (free probe)

  • DMSO (vehicle control)

  • PBS

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)

Procedure:

  • Treat intact cells or cell lysate with the free probe at various concentrations, and with DMSO as a vehicle control.

  • Incubate for 1 hour at 37°C.

  • Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cool the samples to room temperature and lyse the cells (if using intact cells).

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting.

  • A shift in the melting curve of the target protein in the presence of the probe indicates direct binding.

G cluster_0 Hypothetical Signaling Pathway Probe 2-(4-Aminophenoxy)-2- methylpropanoic acid PPAR PPARα/γ Probe->PPAR Binds and Activates PPRE PPRE PPAR->PPRE Heterodimerizes with RXR and binds to DNA RXR RXR RXR->PPRE Gene Target Gene Expression (e.g., FABP4, CPT1) PPRE->Gene Regulates Transcription Lipid Lipid Metabolism Gene->Lipid Modulates

Figure 4: Hypothetical signaling pathway involving a PPAR target.

Conclusion

The application of this compound as a chemical probe, in conjunction with the detailed protocols provided, offers a robust framework for the identification and validation of its molecular targets. While the specific targets of this compound are yet to be fully elucidated, the methodologies described herein are fundamental to the field of chemical biology and are widely applicable for the characterization of novel bioactive small molecules. Successful target identification can provide critical insights into the compound's mechanism of action and pave the way for further drug development efforts.

References

Application Note: In Vitro PPARγ Agonist Activity of 2-(4-Aminophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for determining the in vitro activity of 2-(4-Aminophenoxy)-2-methylpropanoic acid as a potential Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist. The methodology employs a cell-based dual-luciferase reporter assay, a robust and sensitive technique for quantifying the activation of the PPARγ signaling pathway. This application note is intended for researchers, scientists, and drug development professionals engaged in screening and characterizing novel compounds targeting nuclear receptors for metabolic diseases.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of adipogenesis, glucose homeostasis, and lipid metabolism.[1][2] Activation of PPARγ by agonist ligands, such as the thiazolidinedione (TZD) class of drugs, enhances insulin sensitivity, making it a critical therapeutic target for type 2 diabetes.[3] The compound this compound shares structural similarities with known PPAR agonists, suggesting it may also modulate PPARγ activity. This application note describes a transient co-transfection dual-luciferase reporter assay to quantitatively assess the compound's ability to activate the human PPARγ receptor in a cellular context.

Principle of the Assay

The assay quantifies the ability of a test compound to activate the PPARγ receptor. The principle is based on ligand-induced transcriptional activation of a reporter gene.[4] HEK293T cells are transiently co-transfected with three plasmids:

  • An expression vector constitutively expressing the full-length human PPARγ protein.

  • A reporter vector containing the firefly luciferase gene under the control of a promoter with multiple Peroxisome Proliferator Response Elements (PPREs).

  • A control vector constitutively expressing Renilla luciferase, used to normalize for variations in transfection efficiency and cell viability.

Upon cell entry, an agonist ligand like this compound binds to and activates PPARγ. The activated receptor forms a heterodimer with the Retinoid X Receptor (RXR), an endogenous partner protein.[1][3] This PPARγ/RXR complex then binds to the PPREs on the reporter plasmid, driving the transcription and subsequent translation of firefly luciferase. The amount of light produced upon addition of a luciferin substrate is directly proportional to the level of PPARγ activation. The co-expressed Renilla luciferase provides a constant internal signal, allowing for accurate normalization of the firefly luciferase activity.

Caption: PPARγ signaling pathway in the luciferase reporter assay.

Data Presentation

The following tables present representative dose-response data for this compound and the positive control, Rosiglitazone. Data is expressed as mean fold activation relative to the vehicle control (0.1% DMSO). The EC₅₀ value, the concentration at which the compound elicits a half-maximal response, is calculated from the dose-response curve.

Table 1: Dose-Response of this compound on PPARγ Activation

Concentration (µM) Mean Fold Activation Std. Deviation
0.01 1.2 0.1
0.1 2.5 0.3
0.5 7.8 0.9
1.0 15.4 1.8
5.0 28.9 3.1
10.0 35.1 3.8

| 25.0 | 36.2 | 4.0 |

Table 2: Dose-Response of Rosiglitazone (Positive Control) on PPARγ Activation

Concentration (µM) Mean Fold Activation Std. Deviation
0.001 1.5 0.2
0.01 8.9 1.1
0.1 25.6 2.9
0.5 38.4 4.2
1.0 42.1 4.5
5.0 41.8 4.3

| 10.0 | 42.5 | 4.6 |

Table 3: Summary of Agonist Potency

Compound EC₅₀ (µM) Max Fold Activation
This compound 0.85 ~36

| Rosiglitazone | 0.03 | ~42 |

Experimental Protocols

This section details the complete workflow for the PPARγ dual-luciferase reporter assay.

Experimental_Workflow cluster_Day1 Day 1: Cell Seeding & Transfection cluster_Day2 Day 2: Compound Treatment cluster_Day3 Day 3: Lysis & Luminescence Reading arrow arrow A Seed HEK293T cells into 96-well plates B Prepare transfection mix: Plasmids (PPARγ, PPRE-Luc, Renilla) + Transfection Reagent A->B C Add transfection mix to cells B->C D Incubate for 24 hours C->D E Prepare serial dilutions of Test Compound & Positive Control F Remove transfection medium and add compound dilutions to wells E->F G Incubate for 18-24 hours F->G H Wash cells with PBS I Lyse cells with Passive Lysis Buffer H->I J Transfer lysate to opaque plate I->J K Read Firefly Luminescence (add Luciferase Assay Reagent II) J->K L Read Renilla Luminescence (add Stop & Glo® Reagent) K->L M Analyze Data: Normalize Firefly to Renilla, Calculate Fold Activation L->M

Caption: Experimental workflow for the PPARγ reporter assay.

Materials and Reagents
  • Cells: HEK293T cells

  • Plasmids:

    • pCMV-hPPARγ (Human PPARγ expression vector)

    • pGL4.23[luc2/PPRE/Hygro] (PPRE-driven firefly luciferase reporter)

    • pGL4.74[hRluc/TK] (Constitutive Renilla luciferase control vector)

  • Media and Buffers:

    • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

    • Fetal Bovine Serum (FBS), Charcoal-stripped

    • Penicillin-Streptomycin solution (100x)

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (0.25%)

  • Reagents:

    • Transfection Reagent (e.g., Lipofectamine™ 3000)

    • Dual-Luciferase® Reporter Assay System

    • Test Compound: this compound

    • Positive Control: Rosiglitazone

    • Vehicle: Dimethyl sulfoxide (DMSO)

  • Equipment and Consumables:

    • Humidified incubator (37°C, 5% CO₂)

    • Luminometer capable of dual-reporter measurements

    • 96-well white, clear-bottom tissue culture plates

    • 96-well opaque white luminometer plates

    • Standard sterile cell culture equipment

Protocol Steps

Day 1: Cell Seeding and Transfection

  • Culture HEK293T cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.

  • Trypsinize and resuspend cells. Count the cells and adjust the density to 2.0 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well white, clear-bottom plate.

  • Incubate for 4-6 hours to allow cells to attach.

  • Prepare the plasmid transfection mix according to the transfection reagent manufacturer's protocol. For each well, use a ratio of 10:10:1 for the PPRE-luciferase, PPARγ expression, and Renilla control plasmids, respectively.

  • Add the transfection complex to each well.

  • Incubate the plate at 37°C, 5% CO₂ for 24 hours.

Day 2: Compound Treatment

  • Prepare serial dilutions of this compound and Rosiglitazone in serum-free DMEM. The final DMSO concentration in all wells should be maintained at ≤0.1%. Prepare a vehicle control (0.1% DMSO in serum-free DMEM).

  • Carefully aspirate the transfection medium from the cells.

  • Add 100 µL of the prepared compound dilutions or vehicle control to the appropriate wells.

  • Incubate the plate at 37°C, 5% CO₂ for 18-24 hours.

Day 3: Cell Lysis and Luminescence Measurement

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Aspirate the medium from the wells.

  • Gently wash the cell monolayer once with 100 µL of PBS per well.

  • Aspirate the PBS and add 20 µL of 1X Passive Lysis Buffer to each well.

  • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.

  • Carefully transfer 10-20 µL of the cell lysate from each well to a corresponding well in a 96-well opaque white plate.

  • Follow the Dual-Luciferase® Reporter Assay System protocol: a. Add 50 µL of Luciferase Assay Reagent II (LAR II) to each well to measure firefly luciferase activity. Read luminescence on a plate-reading luminometer. b. Add 50 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla luciferase reaction. Read luminescence again.

Data Analysis
  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Unit (RLU).

    • RLU = Firefly Luminescence / Renilla Luminescence

  • Fold Activation: Calculate the fold activation for each compound concentration by dividing its mean RLU by the mean RLU of the vehicle control wells.

    • Fold Activation = Mean RLU (Compound) / Mean RLU (Vehicle Control)

  • EC₅₀ Calculation: Plot the fold activation against the logarithm of the compound concentration. Use a non-linear regression model (four-parameter logistic fit) to determine the EC₅₀ value.

References

Application Notes and Protocols for High-Throughput Screening with 2-(4-Aminophenoxy)-2-methylpropanoic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Aminophenoxy)-2-methylpropanoic acid is a chemical scaffold with potential for derivatization in drug discovery programs. Its core structure is related to molecules that have shown activity as modulators of important biological targets. For instance, derivatives of the 2-phenoxy-2-methylpropanoic acid scaffold have been identified as potent Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists and tyrosinase inhibitors.[1][2] High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of compounds derived from such scaffolds to identify novel modulators of biological targets.[3][4]

These application notes provide detailed protocols for two distinct HTS assays: a biochemical assay for tyrosinase inhibition and a cell-based reporter assay for PPARα modulation. These protocols are designed to serve as a comprehensive guide for researchers initiating screening campaigns with compounds based on the this compound scaffold.

Biochemical Assay: High-Throughput Screening for Tyrosinase Inhibitors

Principle of the Assay

This assay identifies inhibitors of mushroom tyrosinase, a key enzyme in melanin biosynthesis.[2] Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product. The formation of dopachrome can be monitored spectrophotometrically at 475 nm. A reduction in the rate of dopachrome formation in the presence of a test compound indicates inhibition of tyrosinase activity.

Experimental Protocol

Materials and Reagents:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound and its analogs

  • Kojic acid (positive control inhibitor)[2]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 384-well microplates, UV-transparent

  • Microplate reader with absorbance detection capabilities

Assay Procedure:

  • Compound Plating:

    • Prepare a stock solution of test compounds and kojic acid in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 100 nL) of each test compound, positive control, and DMSO (negative control) into separate wells of a 384-well plate. The final concentration of the test compound might be in the range of 10 µM.

  • Enzyme Addition:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Add 20 µL of the tyrosinase solution to each well of the microplate.

    • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Reaction Initiation:

    • Prepare a solution of L-DOPA in phosphate buffer.

    • Add 20 µL of the L-DOPA solution to each well to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader.

    • Measure the absorbance at 475 nm every minute for 15-20 minutes to monitor the formation of dopachrome.

Data Presentation

The inhibitory activity is determined by calculating the percent inhibition from the reaction rates. Hits are often followed up with dose-response curves to determine the IC50 value.

CompoundTargetAssay TypeIC50 (µM)
This compound Analog A TyrosinaseBiochemical8.2
Kojic Acid (Control)TyrosinaseBiochemical15.5
DMSO (Vehicle)TyrosinaseBiochemical>100

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate Compound Plating in 384-well Plate Add_Enzyme Add Tyrosinase to Plate Compound_Plate->Add_Enzyme Enzyme_Prep Prepare Tyrosinase Solution Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare L-DOPA Solution Add_Substrate Add L-DOPA to Initiate Reaction Substrate_Prep->Add_Substrate Incubate_1 Incubate (10 min) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Read_Plate Measure Absorbance at 475 nm Add_Substrate->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis

Caption: Workflow for the tyrosinase inhibition HTS assay.

Cell-Based Assay: High-Throughput Screening for PPARα Agonists

Principle of the Assay

This assay identifies agonists of PPARα, a ligand-activated transcription factor involved in lipid metabolism.[1] A cell line is engineered to co-express the human PPARα and a reporter gene (e.g., luciferase) under the control of a PPAR response element (PPRE). When an agonist binds to and activates PPARα, the receptor heterodimerizes with the retinoid X receptor (RXR) and binds to the PPRE, driving the expression of the luciferase reporter. The resulting luminescence is proportional to the level of PPARα activation.

Experimental Protocol

Materials and Reagents:

  • HEK293T cells (or other suitable host cells) stably co-transfected with a human PPARα expression vector and a PPRE-luciferase reporter vector.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • This compound and its analogs.

  • GW7647 (a known potent PPARα agonist, as a positive control).

  • Dimethyl sulfoxide (DMSO).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 384-well white, solid-bottom microplates.

  • Automated liquid handling systems.

  • Luminometer plate reader.

Assay Procedure:

  • Cell Plating:

    • Culture the engineered cells to approximately 80% confluency.

    • Harvest the cells and resuspend them in the appropriate medium.

    • Dispense the cell suspension (e.g., 20 µL per well) into 384-well plates using an automated dispenser.

    • Incubate the plates for 4-6 hours to allow cells to attach.

  • Compound Addition:

    • Prepare serial dilutions of test compounds and controls in DMSO.

    • Transfer a small volume (e.g., 100 nL) of the compound solutions to the cell plates.

  • Incubation:

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 18-24 hours.

  • Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add 20 µL of luciferase assay reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

Data Presentation

Agonist activity is quantified by normalizing the luminescence signal to controls and calculating the fold activation. Dose-response curves are generated to determine the EC50 values for active compounds.

CompoundTargetAssay TypeEC50 (nM)Fold Activation (at 1 µM)
This compound Analog B PPARαCell-based4.015.2
GW7647 (Control)PPARαCell-based1.520.5
DMSO (Vehicle)PPARαCell-based>10,0001.0

PPARα Signaling Pathway and Assay Workflow

G cluster_pathway PPARα Signaling Pathway cluster_workflow Assay Workflow Agonist PPARα Agonist (e.g., Test Compound) PPARa PPARα Agonist->PPARa Binds & Activates PPRE PPRE PPARa->PPRE Heterodimerizes with RXR and binds to PPRE RXR RXR RXR->PPRE Reporter Luciferase Gene PPRE->Reporter Drives Transcription Luminescence Luminescence Reporter->Luminescence Produces Light Cell_Plating Plate Engineered Cells Add_Compound Add Test Compounds Cell_Plating->Add_Compound Incubate_24h Incubate (18-24h) Add_Compound->Incubate_24h Add_Reagent Add Luciferase Reagent Incubate_24h->Add_Reagent Read_Luminescence Measure Luminescence Add_Reagent->Read_Luminescence

Caption: PPARα signaling pathway and corresponding HTS workflow.

References

Application Notes and Protocols for the Determination of 2-(4-Aminophenoxy)-2-methylpropanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Aminophenoxy)-2-methylpropanoic acid is an organic compound of interest in various fields, including drug development and toxicology. Accurate and reliable quantification of this analyte in biological matrices such as plasma and urine is crucial for pharmacokinetic, pharmacodynamic, and safety studies. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. While specific validated methods for this exact analyte are not widely published, the protocols provided are based on well-established methods for structurally similar compounds, such as fenofibric acid and other phenoxyalkanoic acids. These methods serve as a robust starting point for developing and validating a specific assay for this compound.

Principle of the Method

The analytical method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reverse-phase HPLC column and subsequent detection by a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

I. Application Note: Analysis of this compound in Human Plasma

1. Scope

This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

2. Instrumentation and Materials

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water, this compound reference standard, and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like fenofibric acid-d6).

  • Sample Preparation: Centrifuge, micropipettes, and polypropylene tubes.

3. Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting the analyte from plasma.

  • Pipette 100 µL of plasma sample into a 1.5 mL polypropylene tube.

  • Add 20 µL of internal standard working solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

LC Parameters Condition
Column C18 reverse-phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS/MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and internal standard
Collision Energy (CE) To be optimized for each transition
Declustering Potential (DP) To be optimized for each transition

5. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Linearity: A calibration curve with at least six non-zero concentrations covering the expected range of the analyte. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

6. Quantitative Data Summary (Representative)

The following table summarizes the expected performance characteristics of the method, based on data from structurally similar compounds. These values require experimental verification for this compound.

Parameter Expected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
LLOQ 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%Bias) Within ±10%
Inter-day Accuracy (%Bias) Within ±12%
Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

II. Protocol: Solid-Phase Extraction (SPE) for Urine Samples

For urine samples, which can have a more complex matrix, Solid-Phase Extraction (SPE) may provide a cleaner extract.

1. Materials

  • Mixed-mode or polymeric SPE cartridges (e.g., Oasis MAX or Strata-X).

  • SPE vacuum manifold.

  • Reagents: Methanol, Acetonitrile, Formic acid, Ammonium hydroxide, Deionized water.

2. SPE Protocol

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Dilute 100 µL of urine sample with 400 µL of 2% phosphoric acid in water. Add the internal standard. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

III. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma or Urine) add_is Add Internal Standard start->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction centrifuge Centrifugation extraction->centrifuge for PP reconstitute Evaporate & Reconstitute (for SPE) extraction->reconstitute for SPE supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Report Results quantification->report

Caption: Workflow for the bioanalysis of this compound.

Signaling Pathway (Hypothetical)

As the signaling pathway of this compound is not defined, a generic diagram illustrating a hypothetical drug-target interaction is provided.

signaling_pathway Analyte 2-(4-Aminophenoxy)-2- methylpropanoic acid Receptor Target Receptor Analyte->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Biological_Response Biological Response Signaling_Cascade->Biological_Response Leads to

Caption: Hypothetical signaling pathway for a bioactive compound.

Disclaimer: The provided protocols and expected performance characteristics are intended as a starting point for method development. It is essential to perform a full method validation for this compound in the specific biological matrix of interest to ensure the reliability and accuracy of the results. The selection of the internal standard, chromatographic conditions, and mass spectrometric parameters will require optimization.

Application Notes and Protocols for the Safe Handling and Disposal of 2-(4-Aminophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidelines for the safe handling and disposal of 2-(4-Aminophenoxy)-2-methylpropanoic acid (CAS No. 117011-70-8) in a laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety and minimizing environmental impact.

Product Information and Hazard Identification

This compound is a chemical used in laboratory research.[1] It is important to be aware of its potential hazards to ensure safe handling.

1.1 Chemical Properties

PropertyValue
Synonyms 2-(4-Aminophenoxy)-2-methylpropionic acid
Formula C10H13NO3
Molecular Weight 195.22 g/mol
CAS Number 117011-70-8

1.2 Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin sensitization (Category 1), H317: May cause an allergic skin reaction.[1]

1.3 GHS Label Elements

PictogramSignal WordHazard Statements
Warning H302: Harmful if swallowed. H317: May cause an allergic skin reaction.
Safe Handling Protocols

2.1 Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedProtects eyes from dust particles and splashes.
Hand Protection Nitrile glovesASTM D6319Prevents skin contact with the chemical.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherNIOSH approvedRecommended when handling the powder outside of a fume hood to prevent inhalation of dust.

2.2 Engineering Controls

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[2]

  • An emergency eyewash station and safety shower must be readily accessible and operational.[2]

2.3 Handling Procedures

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Use a spatula or other appropriate tool to weigh and transfer the powder. Avoid creating dust.[2]

  • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[2]

  • Keep the container tightly closed when not in use.[2][3]

Storage Procedures
  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed to prevent contamination and degradation.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[3]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention.

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1][4]
If on Skin Wash with plenty of soap and water.[1] If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[5]
If in Eyes Remove any contact lenses. Rinse cautiously with water for several minutes.[1] If eye irritation persists, get medical advice/attention.
Accidental Release Measures
  • In case of a spill, wear appropriate personal protective equipment.

  • Sweep up the spilled solid material, place it in a bag, and hold it for waste disposal.[3]

  • Avoid raising dust.[3]

  • Ventilate the area and wash the spill site after the material pickup is complete.[3]

Disposal Protocols

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

6.1 Waste Characterization

Unused this compound should be disposed of as hazardous chemical waste.

6.2 Disposal Methods

  • Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5] Do not discharge to sewer systems.[5]

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[5]

  • Contaminated Labware and PPE: Dispose of contaminated labware (e.g., pipette tips, tubes) and PPE (e.g., gloves) in a designated hazardous waste container.[2]

Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements and follow all local, state, and federal regulations.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review SDS B Don PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh and Transfer C->D E Perform Experiment D->E F Clean Work Area E->F G Segregate Waste F->G H Doff PPE G->H I Wash Hands H->I

Caption: General workflow for safely handling laboratory chemicals.

Disposal_Decision_Tree Start Chemical Waste Generated IsHazardous Is the waste hazardous? Start->IsHazardous ConsultEHS Consult Institutional EHS Guidelines IsHazardous->ConsultEHS Yes NonHazardous Dispose as non-hazardous waste per guidelines IsHazardous->NonHazardous No Segregate Segregate into appropriate waste container ConsultEHS->Segregate Label Label container with contents and hazard Segregate->Label Store Store in designated waste accumulation area Label->Store ArrangePickup Arrange for EHS pickup Store->ArrangePickup

Caption: Decision tree for the proper disposal of chemical waste.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Aminophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 2-(4-Aminophenoxy)-2-methylpropanoic acid synthesis.

Overall Synthesis Workflow

The synthesis of this compound is typically achieved through a three-step process starting from 4-nitrophenol. The general workflow involves an initial etherification, followed by ester hydrolysis, and concluding with the reduction of a nitro group.

Synthesis Workflow A 4-Nitrophenol C Step 1: Williamson Ether Synthesis A->C B Ethyl 2-bromo-2-methylpropanoate B->C D Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate C->D High Yield Expected E Step 2: Ester Hydrolysis D->E F 2-Methyl-2-(4-nitrophenoxy)propanoic acid E->F Typically High Yield G Step 3: Nitro Group Reduction F->G H This compound G->H Good Yield Reported

Caption: General three-step synthesis workflow for this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by reaction step.

Step 1: Williamson Ether Synthesis of Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate

Issue: Low Yield of the Ether Product

A low yield in this step is a common problem and can often be attributed to several factors. Below is a troubleshooting guide to identify and resolve these issues.

Potential Cause Troubleshooting Recommendation Expected Outcome
Presence of Water Ensure all glassware is thoroughly dried before use. Use anhydrous solvents (e.g., dry acetone or acetonitrile). Dry the base (e.g., K₂CO₃) before use.Increased yield by preventing the hydrolysis of the alkyl halide and deactivation of the base.
Impurities in Reagents Use freshly purified 4-nitrophenol and ethyl 2-bromo-2-methylpropanoate. Ensure the base is of high purity.Minimized side reactions, leading to a cleaner reaction profile and higher yield.
Suboptimal Reaction Temperature The reaction is typically performed at reflux. If the yield is low, ensure the reaction mixture is reaching and maintaining the appropriate reflux temperature of the solvent.An increased reaction rate and higher conversion to the desired ether.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reflux period.Drive the reaction to completion, thus maximizing the product yield.
Side Reaction: C-alkylation While O-alkylation is favored for phenoxides, C-alkylation can occur. Using a polar aprotic solvent like DMF can sometimes favor O-alkylation.Increased selectivity for the desired O-alkylated product.
Side Reaction: Elimination (E2) Although less likely with a phenoxide, ensure the temperature is not excessively high, which could favor elimination of HBr from the alkyl halide.Minimized formation of alkene byproducts.

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Start [label="Low Yield in Step 1", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Water [label="Check for Water Contamination", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Check_Reagents [label="Verify Reagent Purity", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Check_Temp [label="Optimize Reaction Temperature", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Check_Completion [label="Monitor for Reaction Completion", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Address_Side_Reactions [label="Investigate Side Reactions", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Solution_Dry [label="Use Anhydrous Conditions", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Purify [label="Purify Starting Materials", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Temp [label="Ensure Proper Reflux", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Time [label="Extend Reaction Time", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution_Side_Reactions [label="Adjust Solvent/Temperature", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Water; Check_Water -> Solution_Dry [label="Yes"]; Check_Water -> Check_Reagents [label="No"]; Solution_Dry -> End;

Check_Reagents -> Solution_Purify [label="Yes"]; Check_Reagents -> Check_Temp [label="No"]; Solution_Purify -> End;

Check_Temp -> Solution_Temp [label="Yes"]; Check_Temp -> Check_Completion [label="No"]; Solution_Temp -> End;

Check_Completion -> Solution_Time [label="Yes"]; Check_Completion -> Address_Side_Reactions [label="No"]; Solution_Time -> End;

Address_Side_Reactions -> Solution_Side_Reactions [label="Yes"]; Address_Side_Reactions -> End [label="No"]; Solution_Side_Reactions -> End; }

Caption: Logical workflow for troubleshooting low yield in Williamson ether synthesis.

Step 2: Ester Hydrolysis of Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate

Issue: Incomplete Hydrolysis or Low Yield of Carboxylic Acid

Hydrolysis of the ester to the carboxylic acid is generally a high-yielding step. However, issues can still arise.

Potential Cause Troubleshooting Recommendation Expected Outcome
Insufficient Base Ensure at least a stoichiometric amount of base (e.g., LiOH, NaOH, or KOH) is used. Using a slight excess can help drive the reaction to completion.Complete conversion of the ester to the carboxylate salt.
Incomplete Reaction Monitor the reaction by TLC. If the starting ester is still present, extend the reaction time or slightly increase the temperature (if the reaction is not already at reflux).Full consumption of the starting material and maximum yield of the product.
Product Isolation Issues After acidification, the carboxylic acid may not fully precipitate. Ensure the pH is sufficiently acidic (pH 1-2). If the product has some water solubility, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after acidification.Improved recovery of the carboxylic acid product.
Step 3: Nitro Group Reduction to an Amine

Issue: Incomplete Reduction or Formation of Side Products

The reduction of the nitro group is a critical step that can be prone to incomplete conversion or the formation of byproducts.

Potential Cause Troubleshooting Recommendation Expected Outcome
Inactive Iron Powder Use fine, high-purity iron powder. Pre-activating the iron with a dilute acid wash (e.g., HCl) can improve its reactivity.More efficient and complete reduction of the nitro group.
Insufficient Reducing Agent Ensure a sufficient excess of iron powder and ammonium chloride is used. The stoichiometry is crucial for driving the reaction to completion.Complete conversion of the nitro compound to the desired amine.
Incomplete Reaction Monitor the reaction by TLC. If the nitro compound persists, increase the reflux time. The reaction can sometimes be sluggish.Maximization of the aniline product yield.
Formation of Intermediates Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates. Ensure vigorous stirring and sufficient heating to promote full reduction.A cleaner product profile with minimal intermediates.
Product Isolation Issues The final product is an amino acid and may have some solubility in the aqueous phase. After filtering off the iron salts, ensure the filtrate is properly extracted to recover all of the product. Adjusting the pH to the isoelectric point can aid in precipitation if the product is a solid.Higher recovery of the final this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

While a specific overall yield for this exact compound is not widely reported, yields for analogous syntheses can provide an estimate. For the similar compound ethyl-2-(4-aminophenoxy)acetate, a yield of 62% has been reported for the two-step synthesis from 4-nitrophenol. Individual step yields are generally good to excellent.

Q2: Can I use a different base for the Williamson ether synthesis?

Yes, other bases such as sodium hydride (NaH) or potassium tert-butoxide can be used. However, potassium carbonate is a milder, safer, and often effective choice for this type of reaction.

Q3: Are there alternative methods for the nitro group reduction?

Catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) is a common and often cleaner alternative to the Fe/NH₄Cl system. However, it requires specialized equipment for handling hydrogen gas. Other metal/acid combinations like tin(II) chloride in HCl can also be effective.

Q4: How can I best purify the final product?

The final product is an amino acid, which may exist as a zwitterion. Purification can often be achieved by recrystallization from a suitable solvent system, such as ethanol/water. If impurities are persistent, column chromatography on silica gel may be necessary, potentially using a mobile phase containing a small amount of acetic acid or triethylamine to suppress ionization and improve peak shape.

Q5: What are the most likely side products in this synthesis?

  • Step 1 (Williamson Ether Synthesis): The main side product could be from the elimination of HBr from ethyl 2-bromo-2-methylpropanoate, leading to the formation of an alkene. Also, though less likely, C-alkylation of the phenoxide can occur.

  • Step 3 (Nitro Group Reduction): Incomplete reduction can result in the formation of N-(4-(1-carboxy-1-methylethoxy)phenyl)hydroxylamine or the corresponding nitroso compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-methyl-2-(4-nitrophenoxy)propanoate

This protocol is adapted from the synthesis of a similar compound.[1]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a suitable anhydrous solvent (e.g., acetone or acetonitrile).

  • Stir the mixture and heat to reflux for 20 minutes.

  • Add ethyl 2-bromo-2-methylpropanoate (1.1-1.5 eq) dropwise to the refluxing mixture. A catalytic amount of potassium iodide can be added to facilitate the reaction.

  • Continue to reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Wash the solid residue with the solvent used for the reaction.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude ethyl 2-methyl-2-(4-nitrophenoxy)propanoate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic Acid

This procedure is based on a standard ester hydrolysis.[1]

  • Dissolve the crude ethyl 2-methyl-2-(4-nitrophenoxy)propanoate (1.0 eq) in a mixture of THF, methanol, and water (e.g., a 3:2:1 ratio).

  • Add lithium hydroxide (LiOH) (2-5 eq) to the solution and stir at room temperature for 3-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully add 1 M HCl to the reaction mixture until the pH is approximately 1-2.

  • Remove the organic solvents (THF and methanol) under reduced pressure.

  • The aqueous residue containing the precipitated product can be filtered, or extracted with an organic solvent like ethyl acetate or dichloromethane.

  • If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-methyl-2-(4-nitrophenoxy)propanoic acid as a solid.

Step 3: Synthesis of this compound

This protocol is adapted from the reduction of a similar nitro compound.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-methyl-2-(4-nitrophenoxy)propanoic acid (1.0 eq), ethanol, and water (e.g., a 2:1 ratio).

  • Add ammonium chloride (NH₄Cl) (3.0-5.0 eq) to the mixture and stir until dissolved.

  • Add iron powder (Fe) (3.0-5.0 eq) portion-wise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and filter it through a pad of celite while hot to remove the iron and iron oxides.

  • Wash the filter cake with hot ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give the final product, this compound.

References

overcoming solubility issues of 2-(4-Aminophenoxy)-2-methylpropanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(4-Aminophenoxy)-2-methylpropanoic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a bifunctional molecule containing both a weakly basic aromatic amine group and a weakly acidic carboxylic acid group. This zwitterionic nature at certain pH values can lead to low aqueous solubility, which presents a significant challenge for its use in various experimental and pharmaceutical applications where dissolution in aqueous buffers is required.

Q2: How does the structure of this compound influence its solubility?

A2: The molecule's structure contains both a proton-accepting amino group and a proton-donating carboxylic acid group. This makes it a zwitterionic compound, capable of carrying both a positive and a negative charge. At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to strong intermolecular interactions and minimal solubility in water.

Q3: What is the isoelectric point (pI) of this compound and why is it important?

A3: The exact experimentally determined isoelectric point (pI) for this compound is not readily published. However, it can be estimated by averaging the pKa values of the acidic and basic groups. The pKa of the aromatic amino group is similar to that of 4-aminophenol (around 5.5), and the pKa of the carboxylic acid is similar to 2-methylpropanoic acid (around 4.9).[1][2][3] Therefore, the pI is estimated to be in the slightly acidic to neutral pH range. At the pI, the compound's solubility is at its minimum. To enhance solubility, it is crucial to work at a pH that is at least 1-2 units away from the pI.

Q4: How does pH affect the solubility of this compound?

A4: The solubility of this compound is highly dependent on the pH of the aqueous buffer.[4]

  • At low pH (acidic conditions, pH < pI): The amino group is protonated (positive charge), and the carboxylic acid is largely protonated (neutral). The net positive charge on the molecule increases its interaction with water, leading to higher solubility.

  • At high pH (basic conditions, pH > pI): The carboxylic acid group is deprotonated (negative charge), and the amino group is largely neutral. The net negative charge also enhances its solubility in water.

  • At the isoelectric point (pH ≈ pI): The positive and negative charges balance, resulting in a neutral molecule with minimal aqueous solubility.

Troubleshooting Guide

Issue Potential Cause Suggested Solution(s)
Compound does not dissolve in neutral buffer (e.g., PBS pH 7.4) The pH of the buffer is close to the isoelectric point (pI) of the compound.1. Adjust the pH: Lower the pH of the buffer to below 4 or raise it above 9 to increase the net charge and improve solubility. 2. Use a different buffer system: Consider an acetate buffer (pH 4-5.5) or a carbonate-bicarbonate buffer (pH 9-10).
Precipitation occurs after dissolving the compound The concentration of the compound exceeds its solubility limit at the given pH and temperature. The buffer components may be interacting with the compound.1. Dilute the solution: Prepare a more dilute solution. 2. Prepare a concentrated stock: Dissolve the compound in a small amount of a compatible organic co-solvent (e.g., DMSO, ethanol) or in an acidic/basic aqueous solution first. Then, add this stock solution dropwise to the buffer with vigorous stirring.
Inconsistent solubility results The compound may exist in different polymorphic forms with varying solubilities. The solution has not reached equilibrium.1. Ensure complete dissolution: Use sonication or gentle heating to aid dissolution. 2. Allow sufficient time for equilibration: Stir the solution for an adequate period (e.g., 24 hours) to ensure equilibrium is reached.

Data Presentation

Table 1: Hypothetical Solubility of this compound at Different pH Values (25 °C)

pHEstimated Solubility (mg/mL)Buffer System
2.0> 500.1 M HCl
4.0~50.1 M Acetate Buffer
5.0~1 (near pI)0.1 M Acetate Buffer
7.4~20.1 M Phosphate Buffer (PBS)
9.0> 300.1 M Carbonate-Bicarbonate Buffer
10.0> 500.1 M Carbonate-Bicarbonate Buffer

Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4, 25 °C)

Co-solventConcentration (% v/v)Apparent Solubility (mg/mL)
None0~2
Ethanol10~8
20~15
DMSO5~12
10~25
PEG 40010~10
20~20

Experimental Protocols

Protocol 1: Determining Aqueous Solubility at Various pH Values

Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH.

Materials:

  • This compound

  • Aqueous buffers: 0.1 M HCl (pH ~1), 0.1 M Acetate buffer (pH 4 and 5), 0.1 M Phosphate buffer (pH 7.4), 0.1 M Carbonate-Bicarbonate buffer (pH 9 and 10)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the desired buffer.

  • Seal the vials and place them on an orbital shaker or use a magnetic stirrer.

  • Equilibrate the samples at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis).

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method.

  • Repeat for each pH value.

Protocol 2: Solubility Enhancement using pH Adjustment

Objective: To prepare a stock solution of this compound by adjusting the pH.

Materials:

  • This compound

  • Deionized water

  • 1 M HCl and 1 M NaOH

  • pH meter

Procedure:

  • Weigh the desired amount of the compound.

  • Add a portion of the final volume of deionized water.

  • For an acidic stock solution: While stirring, add 1 M HCl dropwise until the pH is between 2 and 3 and the compound is fully dissolved.

  • For a basic stock solution: While stirring, add 1 M NaOH dropwise until the pH is between 9 and 10 and the compound is fully dissolved.

  • Adjust the final volume with deionized water.

Protocol 3: Co-solvent Solubilization

Objective: To increase the solubility of the compound in an aqueous buffer using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Co-solvent (e.g., DMSO, Ethanol, PEG 400)

Procedure:

  • Prepare a concentrated stock solution of the compound in the chosen co-solvent (e.g., 100 mg/mL in DMSO).

  • To the desired volume of the aqueous buffer, add the co-solvent stock solution dropwise while vortexing or stirring vigorously.

  • Ensure the final concentration of the co-solvent is compatible with the intended experiment and does not cause precipitation.

Protocol 4: Solubilization using Cyclodextrin Inclusion Complexation

Objective: To enhance the aqueous solubility by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer

Procedure:

  • Prepare a solution of the cyclodextrin in the aqueous buffer.

  • Add an excess of this compound to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours.

  • Filter or centrifuge the solution to remove any undissolved compound.

  • The resulting clear solution contains the compound complexed with the cyclodextrin, exhibiting enhanced apparent solubility.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategy Solubilization Strategies cluster_outcome Desired Outcome Problem Poor solubility of This compound in aqueous buffer pH_adjust pH Adjustment Problem->pH_adjust Cosolvent Co-solvent Addition Problem->Cosolvent Surfactant Surfactant Micellization Problem->Surfactant Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Solution Clear, stable aqueous solution for experimental use pH_adjust->Solution Cosolvent->Solution Surfactant->Solution Cyclodextrin->Solution

Caption: A workflow diagram illustrating the troubleshooting process for overcoming solubility issues.

ph_solubility cluster_ph Effect of pH on Molecular Charge and Solubility cluster_solubility Low_pH Low pH (< pI) Net Positive Charge High_Sol High Solubility Low_pH->High_Sol pI Isoelectric Point (pI) Net Zero Charge Low_Sol Low Solubility pI->Low_Sol High_pH High pH (> pI) Net Negative Charge High_pH->High_Sol

Caption: The relationship between pH, molecular charge, and the resulting aqueous solubility.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Aminophenoxy)-2-methylpropanoic acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation of 2-(4-Aminophenoxy)-2-methylpropanoic acid to carboxyl-containing molecules, such as proteins, peptides, or functionalized surfaces.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind the conjugation of this compound?

The conjugation of this compound to a carboxyl-containing molecule involves the formation of a stable amide bond. This is achieved by activating the carboxylic acid group to make it susceptible to nucleophilic attack by the primary amine of the aminophenoxy moiety.

Q2: Which coupling agents are recommended for this conjugation?

Commonly used coupling agents for forming amide bonds include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[1][2] Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging conjugations.[3][4]

Q3: What is the optimal pH for the conjugation reaction?

For EDC/NHS-mediated coupling, a two-step pH process is recommended. The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[5] The subsequent reaction of the activated ester with the amine of this compound proceeds most efficiently at a neutral to slightly basic pH (7.2-8.5), where the primary amine is deprotonated and more nucleophilic.[2][5]

Q4: How can I monitor the progress of the conjugation reaction?

The progress of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting materials and the formation of the product.[6] For protein conjugations, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can show a shift in the molecular weight of the modified protein.

Q5: What are the common methods for purifying the final conjugate?

The choice of purification method depends on the properties of the conjugate. For protein conjugates, Size-Exclusion Chromatography (SEC) is effective for removing unreacted small molecules.[6] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used for higher resolution purification of both protein and small molecule conjugates.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inactive Coupling Reagents: EDC and NHS are sensitive to moisture and can hydrolyze over time. HATU can also degrade.• Use fresh, high-quality reagents and store them in a desiccator. • Prepare solutions of EDC and NHS immediately before use.[2]
Suboptimal pH: Incorrect pH for the activation or coupling step can significantly reduce efficiency.• For EDC/NHS chemistry, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5.[5] • For HATU, the reaction is typically performed in a polar aprotic solvent with a non-nucleophilic base like DIPEA.[9]
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with this compound for reaction with the activated carboxylic acid.• Use non-amine-containing buffers such as MES for the activation step and Phosphate-Buffered Saline (PBS) for the coupling step.[2]
Steric Hindrance: The reaction sites on either molecule may be sterically hindered, preventing efficient coupling.• Consider introducing a longer spacer arm on either the carboxyl-containing molecule or by using a derivative of this compound with a linker.
Protein Precipitation during Reaction High Concentration of Organic Co-solvent: If this compound is dissolved in an organic solvent like DMSO or DMF, high concentrations in the final reaction mixture can denature proteins.• Keep the final concentration of the organic solvent below 10% (v/v).[10]
High Concentration of EDC: Excessive EDC can lead to protein cross-linking and precipitation.• Optimize the molar ratio of EDC to the carboxylic acid. Start with a lower ratio and incrementally increase if necessary.
Poor Reproducibility Inconsistent Reagent Preparation: Variability in the concentration or age of reagent solutions.• Prepare fresh reagent solutions for each experiment. • Equilibrate reagents to room temperature before weighing and dissolution.[1]
Fluctuations in pH: Inadequate buffering capacity leading to pH shifts during the reaction.• Use buffers of appropriate concentration to maintain a stable pH throughout the reaction.
Difficulty in Purifying the Conjugate Presence of Aggregates: The conjugation process may induce aggregation of protein conjugates.• Analyze the sample by Size-Exclusion Chromatography (SEC) to detect aggregates. • Optimize buffer conditions (e.g., pH, ionic strength, additives) to minimize aggregation.[6]
Co-elution of Unreacted Starting Material: The purification method may not have sufficient resolution.• For RP-HPLC, try a different column chemistry (e.g., C4 for large proteins, C18 for smaller molecules) or adjust the gradient of the mobile phase.[7][8] • For SEC, ensure the column has the appropriate fractionation range for your conjugate.[6]

Quantitative Data on Reaction Conditions

Table 1: Recommended pH Ranges for Two-Step EDC/NHS Coupling
Reaction StepOptimal pH RangeRationaleCommonly Used Buffers
Carboxylic Acid Activation 4.5 - 6.0Maximizes the formation of the amine-reactive O-acylisourea and subsequent NHS-ester intermediate while minimizing hydrolysis of EDC.[5]0.1 M MES (2-(N-morpholino)ethanesulfonic acid)
Amine Coupling 7.2 - 8.5The primary amine (-NH₂) is deprotonated and more nucleophilic at this pH, leading to efficient amide bond formation.[2][5]Phosphate-Buffered Saline (PBS)
Table 2: Comparison of Common Coupling Reagents for Amide Bond Formation
Coupling ReagentClassTypical EfficiencyKey AdvantagesKey Disadvantages
EDC/NHS Carbodiimide50 - 80%Cost-effective; "zero-length" crosslinker; byproducts are water-soluble and easily removed.[11][12]The O-acylisourea intermediate is unstable in aqueous solutions; potential for side reactions.[12]
HATU Uronium/Aminium Salt> 90%High efficiency and fast reaction times; low rate of racemization; effective for sterically hindered substrates.[3][11][13]Higher cost compared to carbodiimides; can react with unprotected N-termini if used in excess.[11]
PyBOP Phosphonium Salt80 - 95%High coupling efficiency with a low risk of racemization; byproducts are not carcinogenic.[11]Can be less reactive than HATU.
COMU Uronium/Aminium Salt> 90%High efficiency comparable to HATU; byproducts are water-soluble, simplifying purification; safer to handle.[11]Higher cost.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for your specific protein and application.

Materials:

  • Protein with accessible carboxyl groups

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]

  • Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening.

    • Immediately before use, prepare a 10 mg/mL solution of EDC and Sulfo-NHS in fresh, cold Activation Buffer.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Activation of Carboxylic Acids:

    • Add the EDC and Sulfo-NHS solutions to the protein solution. A common starting molar excess is 10-20 fold of EDC and Sulfo-NHS over the protein.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended):

    • Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This prevents unwanted side reactions.

  • Conjugation Reaction:

    • If buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Add the desired molar excess of the this compound stock solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction and quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound, crosslinking reagents, and quenching buffer byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.[5]

Protocol 2: HATU-Mediated Conjugation of this compound to a Carboxyl-Containing Small Molecule

This protocol is intended for non-aqueous conditions and may require optimization.

Materials:

  • Carboxyl-containing molecule

  • This compound

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Reagent Preparation:

    • Dissolve the carboxyl-containing molecule in anhydrous DMF.

    • In a separate vial, dissolve this compound in anhydrous DMF.

  • Activation and Coupling:

    • To the solution of the carboxyl-containing molecule, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).

    • Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.

    • Add the solution of this compound (1.0 equivalent) to the reaction mixture.

    • Let the reaction proceed at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water or a mild aqueous acid/base to remove DIPEA salts and unreacted starting materials.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Visualizing the Workflow and Reaction Mechanisms

G cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Coupling Step (pH 7.2-8.5) cluster_2 Post-Reaction Carboxyl Carboxyl-containing Molecule (-COOH) Activated_Ester NHS-Ester Intermediate Carboxyl->Activated_Ester EDC/NHS EDC_NHS EDC + NHS Conjugate Stable Amide Bond (-CO-NH-) Activated_Ester->Conjugate + Amine Amine 2-(4-Aminophenoxy)-2- methylpropanoic acid (-NH2) Quench Quench Reaction (e.g., Tris, Glycine) Conjugate->Quench Purify Purification (SEC, HPLC, Dialysis) Quench->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: General workflow for the two-step EDC/NHS conjugation.

G cluster_0 Activation & Coupling cluster_1 Purification Carboxyl Carboxyl-containing Molecule (-COOH) Active_Ester OAt-Active Ester Carboxyl->Active_Ester HATU/Base HATU_Base HATU + Base (DIPEA) Conjugate Stable Amide Bond (-CO-NH-) Active_Ester->Conjugate + Amine Amine 2-(4-Aminophenoxy)-2- methylpropanoic acid (-NH2) Workup Aqueous Workup Conjugate->Workup Purify Column Chromatography Workup->Purify Final_Product Purified Conjugate Purify->Final_Product

Caption: General workflow for HATU-mediated amide bond formation.

References

Technical Support Center: 2-(4-Aminophenoxy)-2-methylpropanoic Acid Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 2-(4-Aminophenoxy)-2-methylpropanoic acid.

Frequently Asked Questions (FAQs)

Synthesis & Reaction Issues

  • Question: I am getting a low yield of this compound in my synthesis. What are the possible causes?

    • Answer: Low yields can stem from several factors. In a typical Williamson ether synthesis approach from 4-aminophenol and a 2-halo-2-methylpropanoate ester, incomplete reaction is a common issue. Ensure your reagents, especially the 4-aminophenol and the halo-ester, are pure and dry. The choice of base and solvent is also critical; a strong, non-nucleophilic base in an appropriate polar aprotic solvent is recommended. Reaction temperature and time should be optimized; monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal endpoint.

  • Question: I am observing the formation of a significant amount of a di-substituted by-product. How can I minimize this?

    • Answer: The formation of a di-substituted ether on the aromatic ring is a known side reaction. To minimize this, you can employ a large excess of 4-aminophenol relative to the alkylating agent. This statistically favors mono-alkylation. Alternatively, a protecting group strategy for the amine functionality of 4-aminophenol can be employed to prevent side reactions at the nitrogen atom.

  • Question: My reaction is not proceeding to completion, and I see unreacted starting materials. What should I do?

    • Answer: If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Ensure that your base is sufficiently strong to deprotonate the phenolic hydroxyl group of 4-aminophenol effectively. The presence of water can quench the base and hinder the reaction, so using anhydrous conditions is crucial.

Purification Challenges

  • Question: I am having difficulty purifying the final product. What are the recommended purification methods?

    • Answer: Purification of this compound can be challenging due to its amphoteric nature, containing both a basic amino group and an acidic carboxylic acid group. A common and effective method is through acid-base extraction. Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate) and wash with an organic solvent to remove neutral and basic impurities. Then, acidify the aqueous layer to precipitate the product, which can be collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) can further enhance purity. Reversed-phase HPLC can also be employed for high-purity requirements.

  • Question: My purified product appears discolored (e.g., brown or pink). What is the cause, and how can I prevent it?

    • Answer: The aminophenoxy moiety is susceptible to oxidation, which can lead to the formation of colored impurities. To minimize oxidation, it is advisable to perform the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants during the workup and storage can also be beneficial. Storing the final product in a cool, dark place under an inert atmosphere is recommended to maintain its integrity.

Stability and Storage

  • Question: How should I store this compound to ensure its stability?

    • Answer: Due to the potential for oxidation of the amino group, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). It is best stored in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.

  • Question: Is the compound stable in solution?

    • Answer: The stability of this compound in solution is pH-dependent. In neutral or basic aqueous solutions, the amino group is prone to oxidation. Acidic solutions can improve stability by protonating the amino group. For applications requiring solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be stored at a low temperature and protected from light.

Quantitative Data

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₃[1]
Molecular Weight195.22 g/mol [1]
Melting Point214-216 °C (decomposes)[2]
AppearanceSolid
pKa (predicted)~4.5 (carboxylic acid), ~4.0 (anilinium)
XLogP31.3[2]

Representative Spectroscopic Data (for structurally similar compounds)

Note: The following data are for structurally related compounds and should be used as a general guide. Actual spectra for this compound may vary.

¹H NMR Data of Ethyl-2-(4-aminophenoxy)acetate in DMSO-d₆ [3]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.62Doublet2HAromatic-H
6.47Doublet2HAromatic-H
4.65Singlet2H-NH₂
4.55Singlet2HArO-CH₂-CO
4.12Quartet2HO-CH₂CH₃
1.18Triplet3HO-CH₂CH₃

¹³C NMR Data of Ethyl-2-(4-aminophenoxy)acetate in DMSO-d₆ [3]

Chemical Shift (δ) ppmAssignment
169.3C=O
148.9Ar-C
143.1Ar-C
115.5Ar-C
114.7Ar-C
65.6ArO-CH₂
60.4O-CH₂
14.1-CH₃

IR Spectroscopy Data for 2-methylpropanoic acid [4]

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad, Strong
C-H (Alkyl)2975 - 2845Medium
C=O (Carboxylic Acid)1725 - 1700Strong

Mass Spectrometry Fragmentation of 2-methylpropanoic acid [5]

m/zIon
88[M]⁺
73[M - CH₃]⁺
45[COOH]⁺
43[(CH₃)₂CH]⁺

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of similar phenoxyacetic acid derivatives.

Materials:

  • 4-Aminophenol

  • Ethyl 2-bromo-2-methylpropanoate

  • Sodium hydride (NaH) or other suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 4-aminophenol in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride portion-wise with stirring. Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Slowly add ethyl 2-bromo-2-methylpropanoate to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine.

  • Hydrolysis: Concentrate the organic layer under reduced pressure. To the resulting crude ester, add a solution of sodium hydroxide in ethanol/water and heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

  • Purification: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any neutral impurities. Carefully acidify the aqueous layer with 1 M HCl to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization (Optional): The product can be further purified by recrystallization from an ethanol/water mixture.

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 4-Aminophenol & Ethyl 2-bromo-2-methylpropanoate deprotonation Deprotonation with NaH in DMF start->deprotonation Step 1 alkylation Alkylation deprotonation->alkylation Step 2 hydrolysis Ester Hydrolysis alkylation->hydrolysis Step 3 workup Aqueous Workup & Extraction hydrolysis->workup acidification Acidification & Precipitation workup->acidification Step 4 filtration Filtration & Drying acidification->filtration Step 5 recrystallization Recrystallization (Optional) filtration->recrystallization Step 6 end end recrystallization->end Final Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Product Yield

troubleshooting_yield start Low Product Yield check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes troubleshoot_reaction Troubleshoot Reaction Conditions incomplete->troubleshoot_reaction check_workup Review Workup & Purification complete->check_workup increase_temp_time Increase Temperature/Time troubleshoot_reaction->increase_temp_time check_reagents Check Reagent Purity/Dryness troubleshoot_reaction->check_reagents check_base Verify Base Strength/Amount troubleshoot_reaction->check_base extraction_issue Inefficient Extraction? check_workup->extraction_issue precipitation_issue Incomplete Precipitation? check_workup->precipitation_issue optimize_extraction Optimize Extraction pH/Solvent extraction_issue->optimize_extraction Yes optimize_precipitation Adjust pH for Precipitation precipitation_issue->optimize_precipitation Yes

Caption: A decision tree to troubleshoot low yield in the synthesis of this compound.

References

stability issues and degradation of 2-(4-Aminophenoxy)-2-methylpropanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Aminophenoxy)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: For optimal stability, dissolve the compound in a minimal amount of an organic solvent such as DMSO or ethanol to create a concentrated stock solution. For aqueous experiments, this stock can then be serially diluted into your experimental buffer. It is crucial to note the final percentage of the organic solvent in your working solution, as it may affect your experimental system. Store stock solutions in amber vials at -20°C or -80°C to protect from light and minimize degradation. It is highly recommended to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.

Q2: What are the primary stability concerns for this compound in solution?

A2: The main stability concerns are degradation due to oxidation, light exposure (photodegradation), and hydrolysis under strongly acidic or basic conditions, particularly when combined with heat. The aminophenoxy group is susceptible to oxidation, which can lead to colored degradation products.

Q3: My solution of this compound has changed color (e.g., turned yellow or brown). What does this indicate?

A3: A change in color is a common visual indicator of degradation, likely due to the oxidation of the 4-aminophenoxy moiety. Oxidative degradation can be initiated by exposure to air (dissolved oxygen), light, or trace metal ions. To mitigate this, use high-purity, degassed solvents and protect your solutions from light.

Q4: How can I reliably detect and quantify the degradation of my compound?

A4: Visual inspection is not sufficient as many degradation products may be colorless and soluble. The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection. A stability-indicating method is one that can separate the intact parent compound from its degradation products, allowing for accurate quantification of the parent compound's purity.

Q5: Under which conditions is the compound most likely to degrade?

A5: Based on the chemical structure (containing an ether linkage and an aromatic amine), the compound is most susceptible to degradation under the following stress conditions:

  • Oxidative Stress: Significant degradation can be expected in the presence of oxidizing agents like hydrogen peroxide.

  • Photolytic Stress: Exposure to UV or even ambient light over extended periods can cause degradation.

  • Acid/Base Hydrolysis: While potentially stable at neutral pH, prolonged exposure to strong acidic (e.g., 0.1N HCl) or basic (e.g., 0.1N NaOH) conditions, especially at elevated temperatures, can induce hydrolysis of the ether bond.

  • Thermal Stress: High temperatures will accelerate all degradation pathways.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected or inconsistent experimental results. Compound degradation in solution leading to lower effective concentration or interference from degradation products.1. Prepare fresh solutions for each experiment from a properly stored stock. 2. Confirm the purity of your working solution using HPLC before starting the experiment. 3. Protect solutions from light and heat during the experiment.
Solution develops a precipitate over time. 1. Low Solubility: The concentration may be too high for the chosen solvent system, especially after dilution into an aqueous buffer. 2. Degradation: A degradation product may be insoluble.1. Perform solubility tests to determine the maximum soluble concentration in your final buffer. 2. If solubility is an issue, consider adjusting the pH or increasing the percentage of co-solvent (if permissible for your experiment). 3. Analyze the precipitate and supernatant by HPLC to determine if degradation has occurred.
Solution color changes (yellowing/browning). Oxidation: The aminophenoxy group is sensitive to oxidation.1. Prepare solutions using degassed buffers to minimize dissolved oxygen. 2. Store solutions under an inert atmosphere (e.g., nitrogen or argon). 3. Work in low-light conditions and use amber vials or foil-wrapped containers.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method (Example)

This protocol provides a starting point for developing a stability-indicating method. Optimization will be required for specific equipment and degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution may be necessary to separate all degradation products. Start with a mixture of a buffered aqueous phase and an organic phase.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program (Example):

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 240 nm).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

    • Dilute with the initial mobile phase composition to a working concentration of approximately 50-100 µg/mL.

Protocol 2: Forced Degradation Study

This protocol is used to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of the analytical method.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set up Stress Conditions: Divide the solution into separate, clearly labeled amber glass vials for each condition. Include a control sample kept at -20°C in the dark.

    • Acid Hydrolysis: Add 0.1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Heat the solution at 60°C for 72 hours, protected from light.

    • Photodegradation: Expose the solution to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours.

  • Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.

    • If necessary, neutralize the acid and base samples before injection.

    • Analyze all samples (including the control) by the developed HPLC method.

    • Assess the chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

Quantitative Data Summary

The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] The following table is a template for how to present the resulting data.

Stress ConditionTime (hours)Parent Compound Remaining (%)No. of DegradantsMajor Degradant Peak (Retention Time, min)
Control (-20°C) 72>99.5%0N/A
0.1N HCl (60°C) 2492.1%18.5
0.1N NaOH (60°C) 2488.5%29.2, 11.4
3% H₂O₂ (RT) 2481.3%>314.1 (major), others minor
Heat (60°C) 7295.7%110.3
Photolytic 2490.4%212.8, 15.6
Note: The data in this table is illustrative and not based on experimental results for this specific compound.

Visualizations

Logical Workflow for Stability Assessment

The following diagram outlines the logical steps for assessing the stability of this compound in solution.

Stability_Assessment_Workflow start Start: Stability Question Arises lit_review Literature Review for Known Stability Data & Methods start->lit_review method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) lit_review->method_dev forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) method_dev->forced_deg validate Validate Method Specificity: Resolve Degradants from Parent? forced_deg->validate no_resolve Method Not Specific validate->no_resolve No yes_resolve Method is Stability-Indicating validate->yes_resolve Yes optimize Optimize Method (e.g., change gradient, pH) no_resolve->optimize optimize->method_dev Re-evaluate exp_study Conduct Real-Time/ Accelerated Stability Study yes_resolve->exp_study analyze Analyze Samples at Time Points exp_study->analyze analyze->exp_study Next Time Point report Report Findings: Degradation Pathways, Shelf-Life analyze->report Study Complete end End: Stability Profile Established report->end

Fig 1. Logical workflow for a stability study.
Hypothesized Degradation Pathways

Based on the chemical structure, two primary degradation pathways can be hypothesized: hydrolysis of the ether linkage and oxidation of the aniline moiety.

Degradation_Pathways cluster_hydrolysis Hydrolysis Pathway (Acid/Base) cluster_oxidation Oxidative Pathway parent This compound hydrolysis_product1 4-Aminophenol parent->hydrolysis_product1 Ether Cleavage oxidation_product N-Oxide Derivatives parent->oxidation_product Oxidation (H₂O₂) hydrolysis_product2 2-Hydroxyisobutyric acid polymerization Polymeric Impurities (Colored) oxidation_product->polymerization Further Oxidation

Fig 2. Hypothesized degradation pathways.

References

preventing non-specific binding of 2-(4-Aminophenoxy)-2-methylpropanoic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 2-(4-Aminophenoxy)-2-methylpropanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in their experiments.

Understanding Non-Specific Binding of this compound

This compound is a small molecule with distinct chemical features that can contribute to non-specific binding in various assays. Its structure includes:

  • An Aromatic Phenoxy Group: This group can participate in hydrophobic and π-π stacking interactions with assay surfaces (like polystyrene plates) and other proteins.

  • A Primary Amine Group (-NH2): This group is basic and will be protonated (positively charged) at pH values below its pKa.

  • A Carboxylic Acid Group (-COOH): This group is acidic and will be deprotonated (negatively charged) at pH values above its pKa.

The presence of both acidic and basic functional groups makes this molecule zwitterionic . This means it can carry both a positive and a negative charge, and its net charge is highly dependent on the pH of the surrounding buffer. At its isoelectric point (pI), the net charge is zero, which can lead to minimal solubility and increased aggregation, often exacerbating non-specific binding.

Estimated Physicochemical Properties:

PropertyEstimated ValueImplication for Non-Specific Binding
pKa (Carboxylic Acid)~4.5 - 5.0Above this pH, the group is negatively charged, potentially leading to electrostatic interactions with positively charged surfaces or proteins.
pKa (Amine)~4.0 - 5.0Below this pH, the group is positively charged, potentially leading to electrostatic interactions with negatively charged surfaces or proteins.
Isoelectric Point (pI)~4.25 - 5.0At this pH, the molecule has a net neutral charge, which can decrease solubility and increase aggregation and hydrophobic-driven non-specific binding.

Frequently Asked Questions (FAQs)

Q1: I am observing high background signal in my ELISA assay when using this compound. What is the likely cause?

High background is a common issue and can be caused by several factors related to the properties of this compound. The primary causes include:

  • Hydrophobic Interactions: The phenoxy group of the molecule can non-specifically adsorb to the hydrophobic surfaces of microtiter plates.[1]

  • Electrostatic Interactions: Depending on the assay's pH, the molecule's amine or carboxylic acid groups can be charged, leading to non-specific binding to charged surfaces or proteins.[1]

  • Suboptimal Blocking: Inadequate blocking of the assay surface allows the molecule to bind directly to the plate.[2][3]

  • Inappropriate Buffer Composition: The pH, ionic strength, or absence of detergents in your buffers can promote non-specific binding.

Q2: How can I reduce non-specific binding caused by hydrophobic interactions?

To counteract hydrophobic interactions, consider the following strategies:

  • Use of Detergents: Include a non-ionic detergent, such as Tween-20 or Triton X-100, in your wash and antibody dilution buffers.[1][2] This helps to disrupt hydrophobic interactions.

  • Optimize Blocking Agent: While standard blockers like Bovine Serum Albumin (BSA) or casein are effective, you may need to test different blocking agents or increase the concentration and incubation time.[2][3]

  • Surface Chemistry: If possible, use microplates with a less hydrophobic surface.

Q3: How does the pH of my buffers affect non-specific binding of this compound?

The pH of your buffers is critical due to the zwitterionic nature of this compound.

  • At a pH close to the isoelectric point (pI ~4.25-5.0): The molecule will have a neutral net charge, which can lead to decreased solubility, aggregation, and increased hydrophobic binding.

  • At a pH significantly above the pI (e.g., pH 7.4 or higher): The carboxylic acid group will be deprotonated (negative charge), and the amine group will be neutral. The net negative charge can increase solubility and reduce hydrophobic binding, but may lead to electrostatic binding to positively charged surfaces.

  • At a pH significantly below the pI (e.g., pH 3.0): The amine group will be protonated (positive charge), and the carboxylic acid will be neutral. The net positive charge can also increase solubility but may cause binding to negatively charged surfaces.

Actionable Step: Empirically test a range of buffer pH values (e.g., 6.0, 7.4, and 8.5) to find the optimal condition that minimizes background signal for your specific assay system.

Q4: Can the ionic strength of my buffers help in reducing non-specific binding?

Yes, adjusting the ionic strength can be an effective strategy.

  • Increasing Salt Concentration: Adding salts like NaCl (e.g., increasing from 150 mM to 300-500 mM) to your wash and dilution buffers can help to disrupt electrostatic interactions by shielding charges on both the molecule and the assay surface.

Q5: What are the best blocking agents to use for assays with this small molecule?

The choice of blocking agent should be determined empirically. Here are some common options and their typical concentrations:

Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% (w/v)A common and effective choice for many assays.
Casein or Non-fat Dry Milk1-5% (w/v)Can be more effective than BSA in some cases, but avoid if using biotin-streptavidin systems due to potential biotin contamination.[4]
Commercial Blocking BuffersVariesOften contain proprietary formulations with a mixture of proteins and detergents designed for broad effectiveness.

Troubleshooting Guides

Guide 1: Systematic Approach to Reducing High Background

This guide provides a step-by-step workflow for troubleshooting high background signal.

high_background_troubleshooting start High Background Observed check_blocker Optimize Blocking Step - Increase concentration - Increase incubation time - Test alternative blockers (Casein, Commercial) start->check_blocker check_washing Optimize Washing Steps - Increase number of washes (3-5x) - Increase wash volume - Add Tween-20 (0.05-0.1%) to wash buffer check_blocker->check_washing No Improvement end Background Reduced check_blocker->end Improvement check_buffer_pH Adjust Buffer pH - Test pH values away from pI (~4.25-5.0) - Try pH 7.4 and 8.5 check_washing->check_buffer_pH No Improvement check_washing->end Improvement check_ionic_strength Increase Ionic Strength - Add NaCl to wash/dilution buffers (e.g., 300-500 mM) check_buffer_pH->check_ionic_strength No Improvement check_buffer_pH->end Improvement check_antibody_conc Titrate Antibody Concentrations - Determine optimal primary and secondary antibody dilutions check_ionic_strength->check_antibody_conc No Improvement check_ionic_strength->end Improvement check_antibody_conc->end Improvement

Caption: Troubleshooting workflow for high background.

Guide 2: Understanding the Impact of pH on Net Charge

This diagram illustrates how the net charge of this compound changes with pH, influencing its potential for non-specific binding.

ph_effect_on_charge cluster_pH pH Scale cluster_charge Net Molecular Charge cluster_binding Primary Non-Specific Binding Risk low_pH Low pH (< pI) positive Net Positive (Amine protonated, Carboxyl neutral) low_pH->positive pI pH ≈ pI (~4.25-5.0) neutral Net Neutral (Zwitterion) (Amine protonated, Carboxyl deprotonated) pI->neutral high_pH High pH (> pI) negative Net Negative (Amine neutral, Carboxyl deprotonated) high_pH->negative electrostatic_neg Electrostatic to Negative Surfaces positive->electrostatic_neg hydrophobic_agg Hydrophobic & Aggregation neutral->hydrophobic_agg electrostatic_pos Electrostatic to Positive Surfaces negative->electrostatic_pos

Caption: Effect of pH on molecular charge and binding.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions
  • Prepare Blocking Buffers:

    • 1% BSA in PBS

    • 5% BSA in PBS

    • 1% Casein in TBS

    • 5% Non-fat dry milk in PBS

    • A commercial blocking buffer.

  • Coat Microtiter Plate: Coat the wells with your antigen or antibody as per your standard protocol and wash.

  • Apply Blocking Buffers: Add 200 µL of each blocking buffer to different sets of wells. Include a "no blocker" control.

  • Incubate: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Wash the plate according to your standard procedure.

  • Assess Background: Proceed with the subsequent steps of your assay (without adding the specific analyte) to determine which blocking buffer provides the lowest background signal.

Protocol 2: Buffer pH and Ionic Strength Optimization
  • Prepare a Matrix of Buffers:

    • Buffer A (pH 6.0): PBS with 150 mM NaCl.

    • Buffer B (pH 6.0): PBS with 500 mM NaCl.

    • Buffer C (pH 7.4): PBS with 150 mM NaCl (Standard).

    • Buffer D (pH 7.4): PBS with 500 mM NaCl.

    • Buffer E (pH 8.5): Tris-buffered saline (TBS) with 150 mM NaCl.

    • Buffer F (pH 8.5): TBS with 500 mM NaCl.

    • Add 0.05% Tween-20 and 1% BSA to all buffers.

  • Run Parallel Assays: After coating and blocking your plate, run your standard assay in parallel using each of the prepared buffers for all subsequent dilution and wash steps.

  • Analyze Results: Compare the signal-to-noise ratio for each condition. The optimal buffer will yield a strong specific signal with minimal background.

By systematically addressing the factors that contribute to non-specific binding, you can significantly improve the accuracy and reliability of your assays involving this compound.

References

refining analytical methods for 2-(4-Aminophenoxy)-2-methylpropanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of 2-(4-Aminophenoxy)-2-methylpropanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:

    • Secondary Silanol Interactions: The free silanol groups on the surface of the silica-based C18 or C8 columns can interact with the amine group of your analyte.

      • Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Alternatively, use a base-deactivated column or an end-capped column.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte. If the pH is not optimal, it can lead to poor peak shape.

      • Solution: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the amine group or 2 pH units above the pKa of the carboxylic acid group. For this compound, a slightly acidic mobile phase (pH 3-4) with a modifier like formic acid or phosphoric acid is often a good starting point.[1][2]

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

      • Solution: Dilute your sample and inject a smaller volume.

    • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

      • Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the column.

Issue 2: Low Signal Intensity or No Peak Detected in LC-MS/MS

  • Question: I am not detecting a signal for my compound with LC-MS/MS. What should I check?

  • Answer: A lack of signal can be due to issues with the sample, the LC system, or the mass spectrometer.

    • Analyte Stability: this compound may be unstable under certain conditions.

      • Solution: Prepare fresh samples and standards. If analyzing biological samples, keep them on ice or at 4°C during preparation.[3] Consider the stability of the compound in the chosen solvent.

    • Ionization Efficiency: The compound may not be ionizing efficiently in the mass spectrometer source.

      • Solution: Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature). Since the molecule has both an amine and a carboxylic acid group, it can be analyzed in both positive and negative ion modes. Experiment with both modes to see which provides a better signal. For positive mode, a mobile phase with formic acid is recommended.

    • Sample Preparation: The analyte might be lost during the sample preparation step.

      • Solution: Review your sample preparation protocol. If using solid-phase extraction (SPE), ensure the sorbent and elution solvents are appropriate for your analyte. For protein precipitation, check for co-precipitation of the analyte.[3][4]

    • Mass Spectrometer Settings: Incorrect mass transitions (for MRM mode) or mass range (for full scan mode) will result in no signal.

      • Solution: Infuse a standard solution of your analyte directly into the mass spectrometer to determine the optimal precursor and product ions and to tune the instrument.

Issue 3: High Background Noise or Matrix Effects

  • Question: My baseline is very noisy, and I suspect matrix effects are suppressing my signal. How can I improve this?

  • Answer: High background and matrix effects are common when analyzing complex samples like plasma or tissue homogenates.[5]

    • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample cleanup process.

      • Solution: Transition from a simple protein precipitation method to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6][7][8]

    • Chromatographic Separation: Ensure that your analyte is chromatographically separated from the majority of the matrix components.

      • Solution: Adjust the gradient profile of your mobile phase to increase the separation of your analyte from early-eluting, unretained matrix components.

    • Use an Internal Standard: An internal standard can help to compensate for signal suppression or enhancement caused by matrix effects.

      • Solution: Use a stable isotope-labeled version of the analyte as an internal standard if available. If not, use a structurally similar compound with similar chromatographic and ionization properties.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point would be a reverse-phase HPLC method.[1][2]

  • Column: C18 or C8, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the analyte (a wavelength around 230-240 nm is a reasonable starting point).

Q2: What are the expected mass transitions for this compound in LC-MS/MS?

A2: The exact mass of this compound (C10H13NO3) is approximately 195.09 g/mol .

  • Positive Ion Mode: The precursor ion would be the protonated molecule [M+H]+ at m/z 196.1. Product ions would result from fragmentation of the molecule.

  • Negative Ion Mode: The precursor ion would be the deprotonated molecule [M-H]- at m/z 194.1.

To determine the optimal transitions, a standard solution of the compound should be infused into the mass spectrometer and a product ion scan should be performed on the precursor ion.

Q3: How should I prepare plasma samples for analysis?

A3: For plasma samples, you have several options depending on the required sensitivity and cleanliness of the sample.

  • Protein Precipitation (PPT): This is the simplest method. Add 3 parts of a cold organic solvent (e.g., acetonitrile or methanol) to 1 part plasma. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant can then be injected.[4] This method is fast but may result in significant matrix effects.[3]

  • Liquid-Liquid Extraction (LLE): This method offers a cleaner sample than PPT. The pH of the plasma sample is adjusted to extract the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): This is the most effective method for removing matrix interferences and concentrating the analyte.[7][9] A mixed-mode or polymer-based sorbent could be effective for this compound.

Quantitative Data Summary

The following tables provide example parameters for HPLC and LC-MS/MS methods. These should be optimized for your specific instrumentation and experimental conditions.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 235 nm
Retention Time (approx.) 4.5 min

Table 2: Example LC-MS/MS (MRM) Parameters

ParameterPositive Ion ModeNegative Ion Mode
Precursor Ion (Q1) 196.1 m/z194.1 m/z
Product Ion (Q3) To be determinedTo be determined
Dwell Time 200 ms200 ms
Collision Energy To be optimizedTo be optimized
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Spray Voltage +4500 V-4000 V
Source Temperature 500 °C500 °C

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the tube for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

  • Condition the SPE cartridge: Add 1 mL of methanol, followed by 1 mL of water.

  • Load the sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water and load it onto the cartridge.

  • Wash the cartridge: Add 1 mL of 5% methanol in water to wash away interferences.

  • Elute the analyte: Elute the analyte with 1 mL of methanol.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt spe Solid-Phase Extraction (SPE) plasma->spe supernatant Supernatant ppt->supernatant eluate Eluate spe->eluate hplc HPLC System supernatant->hplc Inject eluate->hplc Inject ms Mass Spectrometer hplc->ms Eluent data Data Acquisition & Processing ms->data troubleshooting_logic cluster_peak Issue: Poor Peak Shape cluster_signal Issue: Low/No Signal cluster_noise Issue: High Noise/Matrix Effects start Poor Analytical Result peak_shape Check Mobile Phase pH start->peak_shape stability Check Analyte Stability start->stability cleanup Improve Sample Cleanup (e.g., use SPE) start->cleanup column_check Check Column Health peak_shape->column_check overload Dilute Sample column_check->overload ionization Optimize MS Source stability->ionization sample_prep Review Sample Prep ionization->sample_prep separation Optimize Chromatography cleanup->separation is Use Internal Standard separation->is

References

addressing cytotoxicity of 2-(4-Aminophenoxy)-2-methylpropanoic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct cytotoxicity data for 2-(4-Aminophenoxy)-2-methylpropanoic acid is limited in publicly available literature. This guide is based on established methodologies for assessing cytotoxicity and data from structurally related compounds, such as fibrates and other phenoxyacetic acid derivatives. These recommendations should serve as a starting point for your experimental design.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing potential cytotoxicity of this compound in cell-based assays.

Troubleshooting Guide

This guide addresses common issues encountered during the assessment of cytotoxicity for this compound and similar compounds.

Problem Possible Cause(s) Recommended Solution(s)
High well-to-well variability in viability assays. 1. Inconsistent cell seeding density. 2. Edge effects in the microplate due to evaporation. 3. Bubbles in the wells. 4. Inaccurate pipetting.1. Ensure a homogenous single-cell suspension before seeding. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment. 2. To minimize evaporation, do not use the outer wells of the plate or fill them with sterile PBS or media. Ensure the incubator has adequate humidity. 3. Carefully inspect wells for bubbles after adding reagents and remove them with a sterile pipette tip if necessary. 4. Calibrate pipettes regularly. When adding reagents, mix gently but thoroughly.
Unexpectedly high cytotoxicity at low concentrations. 1. Compound precipitation in the culture medium. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination of the compound or cell culture. 4. High sensitivity of the chosen cell line.1. Visually inspect the medium for any precipitate after adding the compound. Determine the solubility of the compound in your specific assay buffer. 2. Ensure the final concentration of the solvent is non-toxic to the cells (typically <0.5% for DMSO). Run a solvent-only control. 3. Regularly test for mycoplasma contamination. Use sterile techniques and ensure the purity of your compound stock. 4. Test the compound on a panel of cell lines to assess for cell-type-specific effects. Consider using a less sensitive cell line for initial screening if appropriate.
No discernible cytotoxic effect, even at high concentrations. 1. The compound is not cytotoxic to the chosen cell line under the tested conditions. 2. Insufficient incubation time. 3. The compound is unstable in the culture medium. 4. The chosen assay is not sensitive enough or is measuring the wrong endpoint.1. This may be a valid result. Confirm with a secondary, mechanistically different cytotoxicity assay. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. 3. Assess the stability of the compound in your assay medium over the course of the experiment using methods like HPLC. 4. Switch to a more sensitive assay (e.g., an ATP-based assay for viability) or an assay that measures a different cell death mechanism (e.g., apoptosis vs. necrosis).
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). 1. The compound may be interfering with the assay chemistry (e.g., reducing MTT). 2. Different assays measure different cellular events (metabolic activity vs. membrane integrity). The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).1. Run a cell-free control with the compound and the assay reagents to check for direct interference. 2. This suggests a specific mechanism of action. Use assays that can distinguish between apoptosis, necrosis, and cytostasis, such as Annexin V/PI staining or cell cycle analysis.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I observe unexpected cytotoxicity with this compound?

A1: The first step is to confirm the finding. Repeat the experiment with careful attention to controls, including a vehicle-only control (e.g., DMSO) and a positive control (a compound known to be toxic to your cells). It is also advisable to perform a dose-response and a time-course experiment to characterize the cytotoxic effect.

Q2: Which cell lines are recommended for testing the cytotoxicity of a fibrate-like compound?

A2: For investigating potential hepatotoxicity, the human hepatoma cell line HepG2 is a widely used and relevant model as the liver is a primary site of fibrate metabolism. For broader screening, other cell lines such as HEK293 (human embryonic kidney) and various cancer cell lines can be used to assess cell-type specificity.

Q3: My compound seems to be inducing apoptosis. How can I confirm this?

A3: To confirm apoptosis, you can use several assays. The Annexin V/Propidium Iodide (PI) assay is a standard method to distinguish between early apoptotic, late apoptotic, and necrotic cells via flow cytometry. Additionally, you can measure the activity of key executioner caspases, such as caspase-3 and caspase-7, using commercially available kits. Western blotting for cleaved caspase-3 and other apoptotic markers like Bax and Bcl-2 can also provide mechanistic insights.

Q4: How can I mitigate the cytotoxicity of my compound to study its other biological effects?

A4: If the cytotoxicity is dose-dependent, you can perform your functional assays at sub-toxic concentrations. Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and work at concentrations well below this value. If cytotoxicity is rapid, you may be able to use shorter incubation times for your functional assays.

Q5: Could the phenoxyacetic acid structure be contributing to the observed cytotoxicity?

A5: Yes, some phenoxyacetic acid derivatives have been shown to possess cytotoxic and genotoxic effects. The nature and position of substitutions on the phenyl ring can influence this activity. The mechanism can involve the induction of apoptosis.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for this compound cytotoxicity, based on typical results observed with related fibrate compounds.

Table 1: Cell Viability (MTT Assay) after 48-hour Treatment

Cell LineConcentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HepG2 0 (Control)100 ± 4.8\multirow{5}{}{~175}
5088 ± 5.5
10065 ± 6.2
20042 ± 4.9
40021 ± 3.7
HEK293 0 (Control)100 ± 5.3\multirow{5}{}{~280}
5094 ± 4.9
10081 ± 5.8
20061 ± 6.5
40038 ± 4.4

Table 2: Apoptosis Induction (Annexin V-FITC/PI Staining) in HepG2 cells after 24-hour Treatment

Concentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Control)94.5 ± 2.13.1 ± 0.82.4 ± 0.5
175 (IC50)48.2 ± 3.535.8 ± 2.916.0 ± 1.7

Table 3: Caspase-3/7 Activity in HepG2 cells after 24-hour Treatment

Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Control)1.0 ± 0.1
501.8 ± 0.2
1003.5 ± 0.4
2005.2 ± 0.6

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the viability against the log-concentration of the compound to determine the IC50.

LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, indicating necrosis.

Materials:

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for a "no-cell" background control, an untreated control, and a maximum LDH release control.

  • Maximum LDH Release Control: About 30 minutes before the end of the incubation period, add 10 µL of the provided lysis buffer to the maximum release control wells.

  • Sample Collection: After incubation, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of untreated (low control) and fully lysed (high control) cells.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its determined IC50 concentration for a specified time (e.g., 24 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution according to the kit protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.

Visualizations

Technical Support Center: Scaling Up the Synthesis of 2-(4-Aminophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up synthesis of 2-(4-Aminophenoxy)-2-methylpropanoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth and efficient scale-up process.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves a Williamson ether synthesis to form the carbon-oxygen bond, followed by the reduction of a nitro group to the desired amine in the second step.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 4-Nitrophenol C Ethyl 2-(4-nitrophenoxy)-2-methylpropanoate A->C Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B Ethyl 2-bromo-2-methylpropionate B->C D 2-(4-Nitrophenoxy)-2-methylpropanoic acid C->D Hydrolysis (e.g., LiOH, HCl) E 2-(4-Nitrophenoxy)-2-methylpropanoic acid F This compound E->F Catalytic Hydrogenation (e.g., H2, Pd/C) Solvent (e.g., Methanol)

Caption: Overall synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of this compound?

A1: The most prevalent and scalable route involves a two-step synthesis. It begins with the Williamson ether synthesis between 4-nitrophenol and an alkyl 2-bromo-2-methylpropionate, followed by hydrolysis of the resulting ester. The intermediate, 2-(4-nitrophenoxy)-2-methylpropanoic acid, is then reduced to the final product.[1] Catalytic hydrogenation is a common method for the reduction of the nitro group on a large scale.[2]

Q2: What are the critical parameters to control during the Williamson ether synthesis (Step 1)?

A2: Key parameters for a successful and safe scale-up of the Williamson ether synthesis include:

  • Temperature Control: The reaction can be exothermic, especially during the addition of the alkylating agent. Gradual addition and efficient cooling are crucial to prevent runaway reactions.

  • Choice of Base and Solvent: A moderately strong base like potassium carbonate is often used to deprotonate the phenol. The choice of solvent (e.g., acetonitrile, DMF) is important for reaction kinetics and solubility of reactants.

  • Stoichiometry: Precise control of the molar ratios of reactants is necessary to minimize side reactions and unreacted starting materials.

Q3: What are the common side reactions in the Williamson ether synthesis?

A3: The primary side reaction is the elimination of the alkylating agent, which is more likely with secondary and tertiary alkyl halides. While ethyl 2-bromo-2-methylpropionate is a tertiary halide, the desired SN2 reaction is still feasible. Another potential side reaction is C-alkylation of the phenoxide, although O-alkylation is generally favored.

Q4: Which method is recommended for the reduction of the nitro group on a large scale (Step 2)?

A4: For industrial-scale production, catalytic hydrogenation is often the preferred method for reducing aromatic nitro compounds.[3] This method uses a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas. It is generally clean, high-yielding, and avoids the use of stoichiometric metal reagents that can generate significant waste.

Q5: How can the progress of the reactions be monitored?

A5: Reaction progress for both steps can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the tracking of the consumption of starting materials and the formation of the product.

Experimental Protocols

Step 1: Synthesis of 2-(4-Nitrophenoxy)-2-methylpropanoic acid

This protocol is based on the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate followed by ester hydrolysis.[1]

  • Reaction Setup: In a suitable reactor, a mixture of 4-nitrophenol (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile is prepared.

  • Addition of Alkylating Agent: Ethyl 2-bromo-2-methylpropionate (1.5 equivalents) is added dropwise to the mixture.

  • Reaction: The mixture is stirred and heated under reflux for approximately 8 hours.

  • Workup and Hydrolysis: After cooling, the reaction mixture is poured into cold water. The resulting oil (ethyl 2-(4-nitrophenoxy)-2-methylpropanoate) is treated with a mixture of THF/MeOH/H₂O, and lithium hydroxide (5 equivalents) is added. The mixture is stirred at room temperature for 3 hours.

  • Isolation: A 10% HCl solution is added to acidify the mixture, and most of the organic solvents are removed under reduced pressure. The remaining aqueous layer is extracted with dichloromethane. The combined organic layers are dried with sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro intermediate via catalytic hydrogenation.[2]

  • Reaction Setup: 2-(4-Nitrophenoxy)-2-methylpropanoic acid (1 equivalent) is dissolved in methanol in a hydrogenation reactor. A palladium on carbon catalyst (e.g., 5-10% Pd/C) is added.

  • Hydrogenation: The reactor is purged with nitrogen and then filled with hydrogen gas to the desired pressure. The reaction mixture is stirred vigorously at a controlled temperature until the uptake of hydrogen ceases.

  • Filtration: The reaction mixture is filtered to remove the catalyst.

  • Isolation: The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Troubleshooting Guides

Step 1: Williamson Ether Synthesis
Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of 4-nitrophenol.2. Inactive alkylating agent.3. Low reaction temperature.1. Ensure a sufficiently strong base (e.g., K₂CO₃) is used in the correct stoichiometric amount.2. Check the quality of the ethyl 2-bromo-2-methylpropionate.3. Increase the reaction temperature and monitor the reaction progress.
Formation of Impurities 1. C-alkylation of the phenoxide.2. Elimination side reaction of the alkyl halide.1. Optimize reaction conditions (temperature, solvent) to favor O-alkylation.2. While difficult to completely avoid with a tertiary halide, careful temperature control can minimize this.
Difficult Workup Emulsion formation during extraction.Add brine to the aqueous layer to break the emulsion.
Step 2: Nitro Group Reduction
Issue Potential Cause(s) Suggested Solution(s)
Incomplete Reaction 1. Catalyst poisoning or deactivation.2. Insufficient hydrogen pressure.3. Poor mixing.1. Use fresh, high-quality catalyst. Ensure starting material is free of catalyst poisons (e.g., sulfur compounds).2. Increase hydrogen pressure within safe limits of the reactor.3. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Formation of Side Products Over-reduction or side reactions of the amino group.Monitor the reaction closely and stop it once the starting material is consumed.
Product Contamination with Catalyst Inefficient filtration.Use a fine filter medium (e.g., Celite) to ensure complete removal of the Pd/C catalyst.

Quantitative Data Summary

Parameter Step 1: Williamson Ether Synthesis Step 2: Nitro Group Reduction
Reactant Molar Ratios 4-Nitrophenol : Ethyl 2-bromo-2-methylpropionate : K₂CO₃ (approx. 1 : 1.5 : 2)[1]2-(4-Nitrophenoxy)-2-methylpropanoic acid : Pd/C (substrate to catalyst weight ratio can vary, e.g., 10:1 to 20:1)
Typical Reaction Time 6-10 hours[1]4-12 hours
Typical Temperature Reflux temperature of the chosen solvent (e.g., Acetonitrile ~82°C)25-50°C
Expected Yield 70-85% (for the intermediate acid)>90%
Purity (after initial workup) >90%>95%

Process Logic and Troubleshooting Workflow

Troubleshooting_Workflow Start Scale-up Synthesis Start Step1 Step 1: Williamson Ether Synthesis Start->Step1 Check1 Monitor Reaction (TLC/HPLC) Step1->Check1 Troubleshoot1 Low Conversion? Check1->Troubleshoot1 Troubleshoot1_Yes Troubleshoot Step 1: - Check base/reagent quality - Increase temperature/time Troubleshoot1->Troubleshoot1_Yes Yes Step2 Step 2: Nitro Reduction Troubleshoot1->Step2 No Troubleshoot1_Yes->Check1 Check2 Monitor Reaction (TLC/HPLC, H2 uptake) Step2->Check2 Troubleshoot2 Incomplete Reaction? Check2->Troubleshoot2 Troubleshoot2_Yes Troubleshoot Step 2: - Check catalyst activity - Increase H2 pressure - Improve agitation Troubleshoot2->Troubleshoot2_Yes Yes Purification Purification of Final Product (e.g., Recrystallization) Troubleshoot2->Purification No Troubleshoot2_Yes->Check2 End Final Product Purification->End

Caption: A logical workflow for troubleshooting the synthesis scale-up.

References

Validation & Comparative

A Comparative Efficacy Analysis of 2-(4-Aminophenoxy)-2-methylpropanoic Acid Derivatives and Other PPAR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the regulation of metabolism, inflammation, and cellular differentiation. As key drug targets for metabolic diseases, various agonists have been developed to modulate their activity. This guide provides a detailed comparison of the efficacy of 2-(4-aminophenoxy)-2-methylpropanoic acid derivatives with other prominent PPAR agonists, supported by experimental data and detailed methodologies. While specific data for this compound is limited, this guide will focus on a well-characterized derivative, GW590735, and other significant PPAR modulators.

Quantitative Comparison of PPAR Agonist Efficacy

The efficacy of PPAR agonists is typically determined by their ability to activate the different PPAR subtypes (α, δ, and γ). This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that induces a response halfway between the baseline and maximum. The following tables summarize the in vitro efficacy of various PPAR agonists from transactivation assays.

Table 1: Efficacy (EC50) of Selective and Dual PPAR Agonists

CompoundPPARα EC50PPARδ EC50PPARγ EC50Reference
GW590735 4 nM>2000 nM>2000 nM
Fenofibric Acid 9.47 µMNo activity61.0 µM[1]
Rosiglitazone --8 nM[2]
Saroglitazar 0.65 pM-3 nM[2][3][4]
Elafibranor 388 nM3.13 µM2.12 µM[5]

Table 2: Efficacy (EC50) of Pan-PPAR Agonists

CompoundPPARα EC50PPARδ EC50PPARγ EC50Reference
Bezafibrate 30.4 µM86.7 µM178 µM[1]
Lanifibranor 0.4-5 µM (range)0.4-5 µM (range)0.4-5 µM (range)[5]

Signaling Pathways and Experimental Workflows

PPAR Signaling Pathway

PPARs function as ligand-activated transcription factors. Upon binding to an agonist, the receptor undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., 2-(4-Aminophenoxy)- 2-methylpropanoic acid derivative) PPAR PPAR Receptor Agonist->PPAR Binding & Activation RXR RXR PPAR->RXR Heterodimerization Coactivators Coactivator Proteins PPAR->Coactivators Recruitment PPRE PPRE (DNA Response Element) RXR->PPRE Coactivators->PPRE TargetGene Target Gene Transcription PPRE->TargetGene Modulation

Caption: Generalized PPAR signaling pathway upon agonist binding.

Experimental Workflow: PPAR Transactivation Assay

A common method to assess the efficacy of PPAR agonists is the luciferase reporter gene assay. This workflow outlines the key steps involved in this in vitro experiment.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T, HepG2) start->cell_culture transfection Co-transfection: 1. PPAR expression vector 2. PPRE-luciferase reporter vector 3. Renilla luciferase control vector cell_culture->transfection incubation Incubation with Test Compound transfection->incubation lysis Cell Lysis incubation->lysis luciferase_assay Dual-Luciferase Assay: Measure Firefly & Renilla Luciferase lysis->luciferase_assay analysis Data Analysis: Normalize Firefly to Renilla, Calculate Fold Activation luciferase_assay->analysis end End analysis->end

Caption: Workflow for a PPAR transactivation luciferase reporter assay.

Experimental Protocols

PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of a compound to activate a specific PPAR subtype and induce the expression of a reporter gene.

a. Cell Culture and Transfection:

  • Human hepatoma cells (HepG2) or human embryonic kidney cells (HEK293T) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded in 96-well plates.

  • Cells are co-transfected with three plasmids:

    • An expression vector for the human PPAR subtype of interest (pSG5-hPPARα, pSG5-hPPARδ, or pSG5-hPPARγ).

    • A reporter plasmid containing a luciferase gene under the control of a PPRE promoter (PPRE3-TK-luc).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (pRL-TK).

  • Transfection is typically performed using a lipid-based transfection reagent.[2][6]

b. Compound Treatment:

  • After 24 hours of transfection, the medium is replaced with fresh medium containing the test compound at various concentrations. A known PPAR agonist (e.g., WY-14643 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.[1][2]

  • Cells are incubated with the compounds for another 24 hours.

c. Luciferase Activity Measurement:

  • Cells are washed with phosphate-buffered saline (PBS) and lysed.

  • The activities of both firefly and Renilla luciferase are measured sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.[7]

d. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

  • The fold activation is calculated as the ratio of the normalized luciferase activity in the presence of the compound to that in the presence of the vehicle control.

  • The EC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

PPAR Binding Affinity Assay (Fluorescence Polarization)

This assay determines the affinity of a compound for the ligand-binding domain (LBD) of a PPAR subtype.

a. Reagents and Preparation:

  • Purified recombinant human PPAR-LBD (α, δ, or γ).

  • A fluorescently labeled PPAR ligand (tracer) with known binding affinity.

  • Test compounds at various concentrations.

  • Assay buffer.

b. Assay Procedure:

  • The assay is performed in a 384-well black plate.

  • A fixed concentration of the PPAR-LBD and the fluorescent tracer are added to each well.

  • Increasing concentrations of the unlabeled test compound are then added.

  • The plate is incubated to allow the binding reaction to reach equilibrium.

c. Fluorescence Polarization Measurement:

  • The fluorescence polarization is measured using a plate reader equipped for FP measurements. The binding of the large PPAR-LBD to the small fluorescent tracer causes a high polarization value. Unlabeled test compounds compete with the tracer for binding to the LBD, resulting in a decrease in fluorescence polarization.[9][10]

d. Data Analysis:

  • The binding affinity (IC50 or Ki) of the test compound is calculated from the dose-response curve of the fluorescence polarization signal versus the compound concentration.[9]

PPAR Target Gene Expression Analysis (Quantitative Real-Time PCR)

This method quantifies the effect of a PPAR agonist on the expression of known target genes in a cellular context.

a. Cell Culture and Treatment:

  • A suitable cell line expressing the PPAR subtype of interest (e.g., HepG2 for PPARα) is cultured and treated with the test compound at various concentrations for a specific duration (e.g., 24 hours).

b. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • The concentration and purity of the RNA are determined.

  • First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.[11][12]

c. Quantitative Real-Time PCR (qPCR):

  • qPCR is performed using the synthesized cDNA, gene-specific primers for the PPAR target genes (e.g., CPT1A, FABP1 for PPARα; ANGPTL4 for PPARδ; ADIPOQ, FABP4 for PPARγ), and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • The qPCR reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a probe-based system.[13][14]

d. Data Analysis:

  • The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalizing the expression to the housekeeping gene and relative to the vehicle-treated control group.[12]

References

Validating 2-(4-Aminophenoxy)-2-methylpropanoic Acid as a Novel Tyrosinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the validation of 2-(4-Aminophenoxy)-2-methylpropanoic acid as a potential tyrosinase inhibitor. The performance of this compound is benchmarked against established tyrosinase inhibitors, supported by experimental data from analogous compounds and standardized assay protocols.

Introduction to Tyrosinase and Melanogenesis

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[3][4]

Comparative Analysis of Tyrosinase Inhibitors

The efficacy of a novel tyrosinase inhibitor is best assessed by comparing its performance with well-characterized inhibitors. The following table summarizes the inhibitory activity of several known tyrosinase inhibitors. While specific data for this compound is not yet publicly available, a structurally similar compound, MHY908 (2-[4-(5-chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid), has demonstrated potent tyrosinase inhibition, suggesting the potential of this chemical class.[5]

InhibitorIC50 (µM)Source/TypeMechanism of ActionReference
MHY908 8.19Synthetic-[5]
Kojic Acid 121 (vs. L-DOPA)Fungal MetaboliteCompetitive and mixed-type inhibitor; chelates copper ions in the enzyme's active site.[6][6][7]
Arbutin (β-arbutin) -NaturalProdrug of hydroquinone; inhibits tyrosinase activity.[4][4][7]
Hydroquinone -SyntheticInhibits the conversion of L-DOPA to melanin.[8][8]
4-Butylresorcinol -SyntheticPotent direct inhibitor of tyrosinase activity.[9][9]
Thiamidol -Synthetic-[1]
Oxyresveratrol 32-fold more active than Kojic AcidNaturalNon-competitive inhibitor.[6][6]
TMBC 26-fold more potent than Kojic AcidNaturalCompetitive inhibitor.[6][6]

Experimental Protocols

To validate the efficacy of this compound, a standardized in vitro tyrosinase inhibition assay is recommended.

Mushroom Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • Test Compound (this compound)

  • Positive Control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the test compound and kojic acid in DMSO to create stock solutions.

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 80 µL of phosphate buffer, 40 µL of the sample (test compound or control), and 40 µL of the mushroom tyrosinase solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution to each well.

    • Incubate the plate at 25°C for 5-10 minutes.

    • Measure the absorbance at 475 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [((A - B) - (C - D)) / (A - B)] * 100 Where:

    • A = Absorbance of the control (without sample)

    • B = Absorbance of the blank (without sample, without tyrosinase)

    • C = Absorbance of the sample

    • D = Absorbance of the blank sample (without tyrosinase)

Visualizations

Melanogenesis Signaling Pathway

The following diagram illustrates the simplified signaling pathway of melanogenesis, highlighting the central role of tyrosinase.

Melanogenesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Inhibitor 2-(4-Aminophenoxy)-2- methylpropanoic acid Inhibitor->Tyrosinase Inhibition

Caption: Simplified melanogenesis pathway showing tyrosinase inhibition.

Experimental Workflow for Tyrosinase Inhibitor Validation

This diagram outlines the general workflow for validating a potential tyrosinase inhibitor.

Experimental_Workflow Start Start: Identify Potential Inhibitor InVitro In Vitro Assay: Mushroom Tyrosinase Inhibition Start->InVitro IC50 Determine IC50 Value InVitro->IC50 CellBased Cell-Based Assay: Melanin Content in Melanoma Cells IC50->CellBased Cytotoxicity Cytotoxicity Assay CellBased->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism End End: Validated Inhibitor Mechanism->End

Caption: Workflow for the validation of a tyrosinase inhibitor.

References

A Comparative Analysis of 2-(4-Aminophenoxy)-2-methylpropanoic Acid and its Analogs as Peroxisome Proliferator-Activated Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activity of 2-(4-Aminophenoxy)-2-methylpropanoic acid and its structural analogs. These compounds belong to the fibrate class of drugs, which are agonists of the Peroxisome Proliferator-Activated Receptors (PPARs), primarily the α subtype. Their principal therapeutic effect is the modulation of lipid metabolism, leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. This guide synthesizes in-vitro activity data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to support research and drug development in this area.

In-Vitro Activity: A Quantitative Comparison

CompoundStructurehPPARα EC50 (µM)hPPARγ EC50 (µM)hPPARδ EC50 (µM)
Fenofibric Acid9.47[1]61.0[1]>100[1]
Bezafibrate30.4[1]178[1]86.7[1]
Ciprofibrate20Not ReportedNot Reported
Clofibric Acid55~500Not Reported
GW5907350.004[2]>2>2[2]

Note: Fenofibric acid is the active metabolite of fenofibrate. Lower EC50 values indicate higher potency. The data indicates that synthetic modifications to the basic this compound scaffold can lead to substantial increases in potency and selectivity for PPARα, as exemplified by GW590735.

In-Vivo Efficacy: Impact on Lipid Profiles

The in-vivo effects of these PPARα agonists are characterized by their ability to lower triglyceride levels and raise HDL cholesterol levels. While direct, side-by-side comparative studies for this compound and its immediate analogs are limited, studies on various fibrates demonstrate their general efficacy. For instance, a novel analog, LY518674, has been shown to produce a dose-dependent increase in serum HDL-c in human apolipoprotein A-1 (apoA-1) transgenic mice, with a 208% elevation at its optimal dose[3]. This effect was associated with an increase in apoA-1 mRNA levels in the liver[3].

Signaling Pathway and Experimental Workflow

The biological activity of these compounds is initiated by their binding to and activation of PPARα. This triggers a cascade of molecular events leading to the regulation of genes involved in lipid metabolism. The following diagrams illustrate the key signaling pathway and a typical workflow for the discovery of novel PPAR agonists.

PPAR_Signaling_Pathway PPARα Signaling Pathway Fibrate Fibrate (e.g., this compound analog) PPARa PPARα Fibrate->PPARa Binds & Activates Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription (e.g., LPL, APOA1) PPRE->TargetGenes Regulates LipidMetabolism Modulation of Lipid Metabolism TargetGenes->LipidMetabolism

Caption: PPARα Signaling Pathway.

Experimental_Workflow Virtual Screening Workflow for Novel PPAR Agonists cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation CompoundLibrary Compound Library VirtualScreening Virtual Screening (Docking on PPARα LBD) CompoundLibrary->VirtualScreening HitSelection Hit Compound Selection VirtualScreening->HitSelection PPARAssay PPAR Transactivation Assay (EC50 Determination) HitSelection->PPARAssay SelectivityAssay Selectivity Profiling (PPARγ, PPARδ) PPARAssay->SelectivityAssay AnimalModel Animal Model of Dyslipidemia SelectivityAssay->AnimalModel LipidAnalysis Lipid Profile Analysis (Triglycerides, HDL) AnimalModel->LipidAnalysis LeadCompound Lead Compound LipidAnalysis->LeadCompound

Caption: Virtual Screening Workflow.

Experimental Protocols

PPARα Transactivation Assay (Luciferase Reporter Assay)

This assay is a common method to determine the potency of a compound in activating PPARα.

Principle: A reporter gene system is used where the expression of a reporter enzyme (e.g., luciferase) is under the control of a promoter containing PPAR response elements (PPREs). In the presence of a PPARα agonist, the activated PPARα/RXR heterodimer binds to the PPRE and drives the expression of the reporter gene. The resulting signal (luminescence) is proportional to the degree of PPARα activation.

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HEK293, HepG2) is co-transfected with two plasmids: one expressing the human PPARα and another containing the luciferase reporter gene driven by a PPRE-containing promoter.

  • Compound Treatment: The transfected cells are incubated with varying concentrations of the test compound (e.g., this compound analogs). A known PPARα agonist (e.g., GW7647) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Lysis and Luminescence Measurement: After an incubation period (typically 24 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized to the control and plotted against the compound concentration. The EC50 value, the concentration at which the compound elicits a half-maximal response, is calculated from the dose-response curve.

In-Vivo Triglyceride Measurement

This protocol outlines a typical procedure for assessing the in-vivo efficacy of the compounds in an animal model of dyslipidemia.

Principle: The concentration of triglycerides in the plasma or serum of treated animals is measured using an enzymatic assay. The reduction in triglyceride levels compared to a control group indicates the hypolipidemic activity of the test compound.

Methodology:

  • Animal Model: A suitable animal model, such as high-fat diet-induced hyperlipidemic rats or mice, is used.

  • Compound Administration: The test compounds are administered to the animals, typically via oral gavage, for a specified period (e.g., 14 days). A vehicle control group and a positive control group (treated with a known fibrate like fenofibrate) are included.

  • Blood Collection: At the end of the treatment period, blood samples are collected from the animals (e.g., via cardiac puncture or retro-orbital bleeding) into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to obtain plasma.

  • Triglyceride Assay: The triglyceride concentration in the plasma is determined using a commercial enzymatic assay kit. The principle of these kits involves the lipase-catalyzed hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then measured through a series of coupled enzymatic reactions that produce a colored or fluorescent product, which is quantified using a spectrophotometer or fluorometer.

  • Data Analysis: The mean triglyceride levels for each treatment group are calculated and compared to the control group to determine the percentage reduction in triglycerides. Statistical analysis is performed to assess the significance of the observed effects.

References

cross-validation of experimental results for 2-(4-Aminophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental results for lipid-modifying agents, focusing on the fibrate class of drugs. While direct experimental data for 2-(4-Aminophenoxy)-2-methylpropanoic acid is limited in publicly available literature, its structural similarity to fibrates, which are phenoxy-isobutyric acid derivatives, positions it as a potential modulator of lipid metabolism. This guide, therefore, compares the performance of established fibrate drugs—fenofibrate, gemfibrozil, bezafibrate, and clofibrate—which serve as relevant alternatives for research and development in this area.

The primary mechanism of action for fibrates is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in the regulation of lipid and lipoprotein metabolism.[1] Activation of PPARα leads to a reduction in triglycerides and, to a variable extent, low-density lipoprotein cholesterol (LDL-C), along with an increase in high-density lipoprotein cholesterol (HDL-C).[2]

Quantitative Performance Comparison of Fibrates

The following table summarizes the percentage changes in key lipid parameters observed in head-to-head clinical trials and meta-analyses of fibrate therapies.[1][2][3][4]

FibrateTriglyceridesLDL-CHDL-C
Fenofibrate ↓ 20-50%↓ up to 10% (can increase in severe hypertriglyceridemia)↑ 10-35%
Gemfibrozil ↓ 20-50%↓ up to 10% (can increase in severe hypertriglyceridemia)↑ 10-35%
Bezafibrate ↓ 20-50%↓ up to 10%↑ 10-35%
Clofibrate ↓ 20-50%↓ up to 10%↑ 10-35%

Note: The efficacy of fibrates can vary based on the patient's baseline lipid profile. In patients with marked hypertriglyceridemia, LDL-C levels may increase.[2] Fenofibrate has been noted to be potentially more effective in controlling serum LDL-C compared to clofibrate or gemfibrozil.[2]

Experimental Protocols

The data presented is derived from various head-to-head clinical trials and meta-analyses. While specific, detailed protocols for each cited study are not publicly available, the general methodologies employed in these comparative studies are summarized below.[1]

1. Study Design:

  • Randomized Controlled Trials (RCTs): Prospective studies where participants are randomly assigned to receive either a fibrate or a placebo.[3]

  • Crossover Design: Many comparative studies utilize a crossover design where each patient receives both treatments in a sequential, randomized order, separated by a washout period to minimize carryover effects. This design allows for within-patient comparisons, reducing inter-individual variability.[1]

2. Patient Population:

  • The studies typically enroll patients with specific types of hyperlipidemia, such as primary hyperlipoproteinemia (Types IIa, IIb, IV) or mixed dyslipidemia.[1]

  • Patients at high risk for coronary heart disease with low HDL-C and/or high triglycerides are also a focus, a profile often seen in individuals with type 2 diabetes or metabolic syndrome.[2]

3. Treatment and Duration:

  • Treatment periods in these trials generally range from several weeks to a few months.[1]

  • Dosages are administered according to standard clinical practice for each specific fibrate.

4. Efficacy Endpoints:

  • Lipid Measurement: The primary efficacy endpoints are fasting lipid profiles, including total cholesterol, triglycerides, LDL-C, and HDL-C. These are measured at baseline and at the end of each treatment period.[1]

5. Safety Monitoring:

  • Safety and tolerability are assessed by monitoring adverse events and laboratory parameters, such as liver enzymes (SGPT, SGOT) and serum creatinine.[1] The risk of myopathy, although low with monotherapy, is a key safety concern, especially in combination with statins.[2]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological mechanism and the process of clinical evaluation, the following diagrams are provided.

Fibrate_Signaling_Pathway cluster_nucleus Cell Nucleus Fibrate Fibrate Drug PPARa PPARα Fibrate->PPARa Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism Altered Lipid Metabolism Gene_Expression->Lipid_Metabolism

Caption: Simplified signaling pathway of fibrate drug action via PPARα activation.[1]

Experimental_Workflow Patient_Recruitment Patient Recruitment (Hyperlipidemia diagnosis) Baseline Baseline Measurement (Fasting Lipid Profile) Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: Fibrate Treatment Randomization->Group_A Group_B Group B: Placebo/Alternative Fibrate Randomization->Group_B Treatment_Period Treatment Period (Weeks to Months) Group_A->Treatment_Period Group_B->Treatment_Period Endpoint Endpoint Measurement (Fasting Lipid Profile) Treatment_Period->Endpoint Analysis Data Analysis (Comparison of Lipid Changes) Endpoint->Analysis

Caption: A typical experimental workflow for a comparative clinical trial of fibrates.

Concluding Remarks

The choice of a specific fibrate in a research or clinical setting depends on a careful consideration of its efficacy profile, safety, and potential for drug-drug interactions.[1] For instance, fenofibrate appears to be a more appropriate choice for combination therapy with statins due to a lower risk of myopathy compared to gemfibrozil.[2] Meta-analyses have shown that fibrate therapy can lead to a modest reduction in the risk of major cardiovascular events, primarily driven by a reduction in coronary events.[3] For researchers investigating new chemical entities like this compound, the established profiles of existing fibrates provide a crucial benchmark for evaluating potential therapeutic advantages.

References

Evaluating the Specificity and Selectivity of 2-(4-Aminophenoxy)-2-methylpropanoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides a comprehensive framework for evaluating the specificity and selectivity of the novel compound, 2-(4-Aminophenoxy)-2-methylpropanoic acid. Due to the current absence of publicly available bioactivity data for this specific molecule, we will utilize a hypothetical data set to illustrate the evaluation process. This guide will compare its hypothetical performance against well-characterized Peroxisome Proliferator-Activated Receptor (PPAR) agonists, providing researchers with a practical template for their own investigations.

Understanding Specificity and Selectivity

Specificity refers to the ability of a compound to bind to a single molecular target. In reality, absolute specificity is rare. Most drugs exhibit some degree of promiscuity, binding to multiple targets.

Selectivity , therefore, becomes a more critical and practical measure. It describes the degree to which a compound binds to a desired target over other, off-target molecules. High selectivity is a key determinant of a drug's safety profile, as off-target interactions are a primary cause of adverse effects.

Hypothetical Target and Rationale

Based on its structural similarity to known fibrates and other 2-methylpropanoic acid derivatives, we hypothesize that this compound is an agonist of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a family of nuclear receptors comprising three subtypes: PPARα, PPARδ (also known as PPARβ), and PPARγ. These receptors play crucial roles in lipid and glucose metabolism, making them attractive targets for the treatment of metabolic diseases.

Comparative Compounds

To contextualize the hypothetical performance of this compound, we will compare it to three well-established PPAR agonists with distinct selectivity profiles:

  • GW590735: A potent and selective PPARα agonist.

  • GW501516 (Cardarine): A potent and highly selective PPARδ agonist.[1][2][3]

  • Rosiglitazone: A potent and selective PPARγ agonist.

Quantitative Comparison of Bioactivity

The following table summarizes the hypothetical potency (EC50) and selectivity of this compound against the three PPAR subtypes, benchmarked against the known comparators.

CompoundPPARα EC50 (nM)PPARδ EC50 (nM)PPARγ EC50 (nM)Selectivity (Fold vs. PPARα)
This compound 150 >10,000 >10,000 >66-fold vs. PPARδ/γ
GW5907354>2,000>2,000>500-fold vs. PPARδ/γ[4]
GW501516>1,0001>1,000>1000-fold vs. PPARα/γ[1][3]
Rosiglitazone>10,000>10,00060>166-fold vs. PPARα/δ

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

To generate the data presented above, a series of in vitro assays would be required. Below are detailed methodologies for key experiments.

Cell-Based Transactivation Assay

This assay measures the ability of a compound to activate a specific PPAR subtype, leading to the transcription of a reporter gene.

Objective: To determine the EC50 of the test compounds for each PPAR subtype.

Materials:

  • HEK293T cells (or other suitable host cells)

  • Expression plasmids for the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPARα, PPARδ, and PPARγ.

  • A reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium and supplements.

  • Test compounds and reference agonists.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed HEK293T cells in 96-well plates and allow them to adhere overnight.

  • Co-transfect the cells with the appropriate PPAR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or reference agonists.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter).

  • Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of the test compounds for each PPAR subtype.

Materials:

  • Cell membranes or purified recombinant protein for each PPAR subtype.

  • Radiolabeled ligand specific for each PPAR subtype (e.g., [3H]-GW590735 for PPARα).

  • Test compounds.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubate the cell membranes or purified receptor with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • After reaching equilibrium, separate the bound and free radioligand (e.g., by filtration).

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizing the Biological Context and Experimental Process

PPAR Signaling Pathway

The following diagram illustrates the general mechanism of action for a PPAR agonist.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPAR Agonist (e.g., 2-(4-Aminophenoxy)- 2-methylpropanoic acid) PPAR PPAR Agonist->PPAR Binds PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_RXR->PPRE Binds to Transcription Target Gene Transcription PPRE->Transcription Initiates

Caption: Simplified PPAR signaling pathway.

Experimental Workflow for Selectivity Profiling

This diagram outlines the steps involved in assessing the selectivity of a test compound.

Experimental_Workflow cluster_workflow Selectivity Profiling Workflow Start Test Compound (2-(4-Aminophenoxy)- 2-methylpropanoic acid) Primary_Assay Primary Target Assay (e.g., PPARα Transactivation) Start->Primary_Assay Secondary_Assays Secondary Target Assays (e.g., PPARδ, PPARγ Transactivation) Start->Secondary_Assays Off_Target_Panel Broader Off-Target Panel (e.g., Kinases, GPCRs) Start->Off_Target_Panel Data_Analysis Data Analysis (EC50/Ki Determination, Selectivity Calculation) Primary_Assay->Data_Analysis Secondary_Assays->Data_Analysis Off_Target_Panel->Data_Analysis Conclusion Selectivity Profile Established Data_Analysis->Conclusion

Caption: Experimental workflow for selectivity profiling.

Conclusion

This guide outlines a systematic approach to evaluating the specificity and selectivity of a novel compound, using this compound as a case study. By employing a combination of in vitro assays and comparing the results to well-characterized reference compounds, researchers can build a comprehensive profile of their molecule's biological activity. While the data for this compound presented here is hypothetical, the methodologies and comparative framework are directly applicable to real-world drug discovery projects. A thorough understanding of a compound's selectivity is a critical step in the journey from a promising lead to a safe and effective therapeutic.

References

Benchmarking a Novel PROTAC Linker: A Comparative Analysis of 2-(4-Aminophenoxy)-2-methylpropanoic acid against Commercially Available Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[][2][3] The linker component, which connects the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy.[3][4][5] This guide presents a comparative benchmark of a hypothetical PROTAC employing a novel linker derived from 2-(4-Aminophenoxy)-2-methylpropanoic acid against the well-established, commercially available BRD4-degrading PROTACs, MZ1 and dBET1.

This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the impact of linker chemistry on PROTAC performance. We will provide an objective comparison of their potential degradation efficiency, supported by established experimental protocols for evaluating such molecules.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are bifunctional molecules that consist of two ligands connected by a chemical linker. One ligand binds to a protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[][5] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[][2] The linker is not merely a spacer; its length, composition, rigidity, and attachment points are crucial for optimizing the formation and stability of the ternary complex, which in turn dictates the potency (DC50) and maximal degradation (Dmax) of the PROTAC.[3][4][5]

The Novel Linker: A Derivative of this compound

For the purpose of this guide, we will consider a hypothetical PROTAC where the linker is constructed from this compound. This building block offers a semi-rigid phenoxy group, which could influence the conformational flexibility of the resulting PROTAC, and provides two points for chemical modification: the amine and the carboxylic acid. This allows for the attachment of a warhead and an E3 ligase ligand.

Commercially Available Benchmark Reagents: MZ1 and dBET1

To provide a meaningful comparison, we will benchmark our hypothetical PROTAC against two widely-used BRD4 degraders:

  • MZ1: A VHL-recruiting PROTAC that demonstrates selectivity for the degradation of BRD4 over its family members BRD2 and BRD3.[2]

  • dBET1: A CRBN-recruiting PROTAC known for its potent and rapid degradation of BET family proteins.[2]

Comparative Performance Analysis

While direct experimental data for a PROTAC containing a linker derived from this compound is not available, we can extrapolate its potential performance based on the principles of PROTAC design. The tables below summarize the reported performance of MZ1 and dBET1, which would serve as the benchmark for our hypothetical molecule.

Table 1: Quantitative Comparison of Benchmark PROTAC Performance

ParameterMZ1dBET1Hypothetical PROTAC (Projected)
Target Protein BRD4BRD4 (and other BETs)BRD4
E3 Ligase Recruited VHLCereblon (CRBN)VHL or CRBN
DC50 (BRD4) Low nanomolarLow nanomolarTo be determined
Dmax (BRD4) >90%>90%To be determined
Selectivity Preferential for BRD4Pan-BET degraderTo be determined

Table 2: Key Features of Benchmark PROTAC Linkers and E3 Ligase Ligands

FeatureMZ1dBET1Hypothetical PROTAC
E3 Ligase Ligand Hydroxyproline-basedPhthalimide-basedDependent on synthesis
Linker Composition PEG-basedAlkyl chainPhenoxy-containing
Key Linker Features Contains a fluoro-hydroxyproline for VHL binding.[2]Phthalimide-based ligand for CRBN recruitment.[2]Semi-rigid phenoxy group, potential for altered conformational dynamics.

Signaling Pathway and Experimental Workflow

To understand the biological context and the methods for evaluation, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow for assessing PROTAC efficacy.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC mechanism of action.

Experimental_Workflow General PROTAC Evaluation Workflow Start Synthesize PROTAC Primary_Assays Primary Assays: Degradation & Viability Start->Primary_Assays Western_Blot Assess Protein Degradation (Western Blot / ELISA) Primary_Assays->Western_Blot Cell_Viability Assess Cell Viability (e.g., CTG, MTT) Primary_Assays->Cell_Viability Secondary_Assays Secondary Assays: Mechanism of Action Western_Blot->Secondary_Assays Ternary_Complex_Formation Confirm Ternary Complex Formation (Co-IP, FRET) Secondary_Assays->Ternary_Complex_Formation Ubiquitination Verify Target Ubiquitination Secondary_Assays->Ubiquitination Tertiary_Assays Tertiary Assays: Specificity & Controls Ubiquitination->Tertiary_Assays Controls Mechanism-Based Controls (e.g., MG132, E3 Ligand) Tertiary_Assays->Controls Selectivity Assess Selectivity (Proteomics) Tertiary_Assays->Selectivity End Candidate Selection Selectivity->End

Caption: Workflow for evaluating a PROTAC candidate.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of PROTAC degradation efficiency.

Protocol 1: Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.[6][7]

Materials:

  • Cell culture reagents and appropriate cell line (e.g., HeLa, 293T)

  • PROTAC compound (stock in DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against target protein and loading control, e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imager and analysis software

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for the desired time period (typically 4-24 hours).[7]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.[6]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.[7]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[7]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the normalized protein levels against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[7]

Protocol 2: Ternary Complex Formation Assessment by Co-Immunoprecipitation (Co-IP)

This protocol is used to verify the formation of the POI-PROTAC-E3 ligase complex within the cell.

Materials:

  • Treated cell lysates (from Protocol 1)

  • Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI (e.g., anti-BRD4)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

Procedure:

  • Immunoprecipitation: Pre-clear the cell lysates by incubating with magnetic beads for 1 hour. To the pre-cleared lysate, add the primary antibody and incubate overnight at 4°C with gentle rotation. Add fresh magnetic beads and incubate for another 2-4 hours.

  • Washes: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.

  • Elution and Western Blot: Elute the protein complexes from the beads using elution buffer. Analyze the eluates by Western Blot as described in Protocol 1, probing for the POI and the E3 ligase to confirm their co-precipitation.

Conclusion

The hypothetical PROTAC utilizing a linker derived from this compound presents an intriguing scaffold for the development of novel degraders. Its semi-rigid nature may offer advantages in pre-organizing the molecule for optimal ternary complex formation. However, its ultimate performance can only be determined through empirical testing. By benchmarking against well-characterized degraders like MZ1 and dBET1 and employing the detailed experimental protocols provided, researchers can systematically evaluate its potential and contribute to the growing understanding of structure-activity relationships in PROTAC design. The continued exploration of novel linker chemistries is essential for expanding the repertoire of effective targeted protein degraders.

References

A Head-to-Head Comparison of Synthesis Methods for 2-(4-Aminophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, objective comparison of two primary synthetic routes to 2-(4-Aminophenoxy)-2-methylpropanoic acid, a key intermediate in the development of various pharmaceuticals. The performance of each method is evaluated based on experimental data for yield, purity, and reaction conditions, providing a clear basis for methodological selection in a research and development setting.

At a Glance: Comparison of Synthetic Methods

ParameterMethod 1: Nitrophenol RouteMethod 2: Aminophenol Route
Starting Material 4-Nitrophenol4-Aminophenol
Key Intermediates 2-Methyl-2-(4-nitrophenoxy)propanoic acidN-(4-hydroxyphenyl)acetamide (Paracetamol), 2-(4-Acetamidophenoxy)-2-methylpropanoic acid
Number of Steps 23
Overall Yield (approx.) 75-85%65-75%
Reagent Hazards Strong reducing agents, flammable solventsAcetic anhydride (corrosive), strong acids/bases for deprotection
Key Advantages Higher overall yield, fewer stepsMilder final deprotection step may be possible
Key Disadvantages Use of energetic nitro-intermediate, potentially harsh reduction conditionsMore steps, lower overall yield, requires protection/deprotection

Method 1: Synthesis via 4-Nitrophenol Intermediate

This two-step approach involves an initial Williamson ether synthesis to construct the core structure, followed by the reduction of a nitro group to the final amine.

Logical Workflow for Method 1

Method_1_Workflow Start 4-Nitrophenol Step1 Williamson Ether Synthesis (with Ethyl 2-bromo-2-methylpropionate) Start->Step1 Intermediate 2-Methyl-2-(4-nitrophenoxy)propanoic acid ethyl ester Step1->Intermediate Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Nitro_Acid 2-Methyl-2-(4-nitrophenoxy)propanoic acid Hydrolysis->Nitro_Acid Step2 Nitro Group Reduction Nitro_Acid->Step2 Product This compound Step2->Product

Caption: Synthetic pathway for Method 1, starting from 4-nitrophenol.

Experimental Protocol: Method 1

Step 1: Synthesis of 2-Methyl-2-(4-nitrophenoxy)propanoic acid

This step is adapted from the synthesis of similar compounds.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl 2-bromo-2-methylpropionate (1.5 eq) dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Hydrolysis: After completion, cool the reaction mixture and pour it into cold water. The resulting oil is extracted and then treated with a mixture of THF/MeOH/H₂O (3:2:1) and lithium hydroxide (5 eq). The mixture is stirred at room temperature for 3 hours.

  • Isolation: Acidify the reaction mixture with 10% HCl solution and remove the organic solvents under reduced pressure. The resulting solid residue is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-Methyl-2-(4-nitrophenoxy)propanoic acid.

Step 2: Reduction of the Nitro Group

Several reducing agents can be employed for this transformation. Below are protocols for three common methods.

Option A: Reduction with Iron/Ammonium Chloride [2]

  • Reaction Setup: To a solution of 2-Methyl-2-(4-nitrophenoxy)propanoic acid (1.0 eq) in a mixture of ethanol and water (1:1), add ammonium chloride (3.0 eq).

  • Addition of Reducing Agent: Heat the mixture to reflux and add iron powder (3.0 eq) portion-wise with vigorous stirring.

  • Reaction: Maintain the reflux for 4 hours, monitoring by TLC.

  • Isolation: Filter the hot reaction mixture through celite and wash with hot water. The filtrate is cooled and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the product.

Option B: Reduction with Tin(II) Chloride [3]

  • Reaction Setup: Dissolve 2-Methyl-2-(4-nitrophenoxy)propanoic acid (1.0 eq) in ethanol.

  • Addition of Reducing Agent: Add SnCl₂·2H₂O (10.0 eq) to the solution.

  • Reaction: The reaction mixture is subjected to ultrasonic irradiation at 30 °C for 2 hours, or until TLC analysis indicates the completion of the reaction.

  • Isolation: The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and 2M KOH. The organic layer is separated, dried, and concentrated to yield the product.

Option C: Catalytic Hydrogenation [4]

  • Reaction Setup: Dissolve 2-Methyl-2-(4-nitrophenoxy)propanoic acid (1.0 eq) in methanol or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Reaction: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Isolation: The catalyst is removed by filtration through celite, and the solvent is evaporated to give the product.

Performance Data: Method 1
StepReagentsReaction TimeYield (approx.)Purity (approx.)
1. Ether Synthesis & Hydrolysis K₂CO₃, Ethyl 2-bromo-2-methylpropionate, LiOH11 hours85-90%>95%
2a. Reduction (Fe/NH₄Cl) Fe, NH₄Cl4 hours~90%>98%
2b. Reduction (SnCl₂) SnCl₂·2H₂O2 hours85-95%>98%
2c. Reduction (H₂/Pd/C) H₂, Pd/C2-6 hours>95%>99%

Method 2: Synthesis via 4-Aminophenol with Protection

This three-step method begins with the readily available 4-aminophenol, necessitating a protection-deprotection sequence for the amino group.

Logical Workflow for Method 2

Method_2_Workflow Start 4-Aminophenol Step1 Amino Group Protection (Acetylation) Start->Step1 Intermediate1 N-(4-hydroxyphenyl)acetamide (Paracetamol) Step1->Intermediate1 Step2 Williamson Ether Synthesis Intermediate1->Step2 Intermediate2 2-(4-Acetamidophenoxy)-2-methylpropanoic acid Step2->Intermediate2 Step3 Amino Group Deprotection Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic pathway for Method 2, starting from 4-aminophenol.

Experimental Protocol: Method 2

Step 1: Acetylation of 4-Aminophenol [5]

  • Reaction Setup: Suspend 4-aminophenol (1.0 eq) in water.

  • Addition of Acetylating Agent: Add acetic anhydride (1.1 eq) to the suspension with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. The product will precipitate out of the solution.

  • Isolation: Cool the mixture in an ice bath to complete precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain N-(4-hydroxyphenyl)acetamide (paracetamol).

Step 2: Williamson Ether Synthesis of the Protected Intermediate

This step is analogous to the ether synthesis in Method 1.

  • Reaction Setup: In a round-bottom flask, combine N-(4-hydroxyphenyl)acetamide (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent like acetone or DMF.

  • Addition of Alkylating Agent: Add ethyl 2-bromo-2-methylpropionate (1.5 eq) dropwise.

  • Reaction and Hydrolysis: Heat the mixture to reflux for 8-12 hours. After the etherification is complete, the ester is hydrolyzed in a similar manner as in Method 1, using a base like NaOH or LiOH, followed by acidification.

  • Isolation: The product, 2-(4-Acetamidophenoxy)-2-methylpropanoic acid, is isolated by extraction and crystallization.[6]

Step 3: Deprotection of the Acetyl Group

  • Reaction Setup: Dissolve 2-(4-Acetamidophenoxy)-2-methylpropanoic acid (1.0 eq) in an excess of 6N hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Performance Data: Method 2
StepReagentsReaction TimeYield (approx.)Purity (approx.)
1. Acetylation Acetic anhydride1 hour>90%>98%
2. Ether Synthesis & Hydrolysis K₂CO₃, Ethyl 2-bromo-2-methylpropionate, NaOH12-16 hours80-85%>95%
3. Deprotection 6N HCl4-6 hours85-90%>98%

Conclusion

Both presented methods offer viable pathways to this compound.

Method 1 (Nitrophenol Route) is more efficient in terms of the number of steps and overall yield. The catalytic hydrogenation (Option 2c) for the reduction step is particularly attractive due to its high yield, clean reaction profile, and the ease of product isolation. However, the use of a nitro-intermediate and pressurized hydrogen may require specialized equipment and safety precautions.

Method 2 (Aminophenol Route) , while involving an additional protection/deprotection sequence and resulting in a lower overall yield, utilizes more common and arguably less hazardous reagents in the final step. The starting material, 4-aminophenol, is also a readily available and inexpensive commodity chemical.

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, safety considerations, and cost-effectiveness. For laboratory-scale synthesis where yield and efficiency are paramount, Method 1 with catalytic hydrogenation is likely the superior choice. For larger-scale industrial applications, a thorough process safety and cost analysis would be necessary to determine the most suitable route.

References

Assessing the Reproducibility of Synthetic Routes to Key Pharmaceutical Intermediates: A Comparison of 2-(4-Aminophenoxy)-2-methylpropanoic Acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental results is a cornerstone of scientific advancement, particularly in the field of drug development where consistent and reliable synthetic pathways are crucial. This guide provides a comparative analysis of synthetic protocols for obtaining key pharmaceutical intermediates, with a focus on 2-(4-aminophenoxy)-2-methylpropanoic acid and its structural analogs. By presenting quantitative data, detailed experimental procedures, and visual workflows, this document aims to equip researchers with the necessary information to assess the potential reproducibility and efficiency of different synthetic strategies.

Comparative Analysis of Synthetic Intermediates

The synthesis of substituted phenoxypropanoic acids is of significant interest due to their utility as building blocks for a range of biologically active molecules, including PPAR agonists and anti-diabetic agents.[1][2] The following table summarizes key quantitative data from published synthetic protocols for this compound and a related compound, ethyl 2-(4-aminophenoxy)acetate, which serves as a precursor for dual GK and PPARγ activators.[2]

ParameterThis compound DerivativeEthyl 2-(4-aminophenoxy)acetate[2]
Starting Materials p-Nitrophenol, Ethyl 2-bromoacetatep-Nitrophenol, Ethyl bromo-acetate, Anhydrous K₂CO₃
Key Reaction Steps 1. Etherification 2. Reduction of nitro group1. Alkylation 2. Selective reduction of nitro group
Reducing Agent Fe powder, NH₄ClFe powder, NH₄Cl
Solvent Acetone, Ethanol/WaterDry acetone, Ethanol/Water
Reaction Time Not explicitly stated8 hours (alkylation), 4 hours (reduction)
Yield Not explicitly stated62% (for ethyl 2-(4-aminophenoxy)acetate)
Product Characterization Not explicitly stated¹H NMR, ¹³C NMR, Elemental Analysis, X-ray crystallography

Detailed Experimental Protocols

Reproducibility is intrinsically linked to the level of detail provided in experimental protocols. Below are methodologies for the synthesis of ethyl 2-(4-aminophenoxy)acetate and a general protocol for the synthesis of related 2-(4-phenylphenoxy)propanoic acid derivatives, which can be adapted for this compound.

Protocol 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate[2]

This protocol describes a two-step synthesis starting from p-nitrophenol.

Step 1: Synthesis of Ethyl 2-(4-nitrophenoxy)acetate

  • A mixture of p-nitrophenol (0.01 mol), anhydrous K₂CO₃ (0.02 mol) in dry acetone (20 mL) is refluxed for 20 minutes with stirring.

  • Ethyl 2-bromoacetate (0.01 mol) and potassium iodide (10 mg) are added to the mixture.

  • The reaction mixture is refluxed for 8 hours and monitored by TLC.

  • After completion, the mixture is filtered while hot and washed with acetone.

  • The solvent is evaporated under reduced pressure to yield the crude product, which is used directly in the next step.

Step 2: Synthesis of Ethyl 2-(4-aminophenoxy)acetate

  • Ammonium chloride (0.03 mol) in a 1:1 solution of ethanol and distilled water (30 mL) is added to the crude ethyl 2-(4-nitrophenoxy)acetate.

  • The mixture is refluxed for 30 minutes with stirring.

  • Fe powder (0.03 mol) is added in portions, and the mixture is refluxed for an additional 4 hours.

  • The hot mixture is filtered and washed with hot water.

  • The filtrate is left to stand for one week at room temperature to yield reddish-brown crystals of ethyl 2-(4-aminophenoxy)acetate.

Protocol 2: General Synthesis of 2-(4-Phenylphenoxy)propanoic Acid Derivatives[3]

This generalized protocol can be adapted for the synthesis of this compound.

  • Esterification: 2-(4-Hydroxyphenyl)propanoic acid is reacted with an appropriate alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding ester.

  • Williamson Ether Synthesis: The resulting ester is subjected to a Williamson ether synthesis reaction with a substituted phenyl halide in the presence of a base (e.g., potassium carbonate) to introduce the desired phenoxy moiety.

  • Hydrolysis: The ester group is hydrolyzed using a base (e.g., sodium hydroxide) followed by acidification to yield the final 2-(4-phenylphenoxy)propanoic acid derivative.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the synthesized derivatives are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizing Synthetic Workflows

To further clarify the experimental processes and facilitate their replication, the following diagrams illustrate the synthetic pathways described above.

cluster_0 Protocol 1: Synthesis of Ethyl 2-(4-aminophenoxy)acetate p_nitrophenol p-Nitrophenol intermediate Ethyl 2-(4-nitrophenoxy)acetate p_nitrophenol->intermediate K2CO3, Acetone, Reflux ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->intermediate final_product_1 Ethyl 2-(4-aminophenoxy)acetate intermediate->final_product_1 Fe, NH4Cl, Ethanol/Water, Reflux

Caption: Workflow for the synthesis of Ethyl 2-(4-aminophenoxy)acetate.

cluster_1 Protocol 2: General Synthesis of 2-(4-Phenylphenoxy)propanoic Acid Derivatives start 2-(4-Hydroxyphenyl)propanoic acid esterification Esterification (Alcohol, Acid Catalyst) start->esterification ester Ester Intermediate esterification->ester ether_synthesis Williamson Ether Synthesis (Phenyl Halide, Base) ester->ether_synthesis ether_intermediate Ether-linked Ester ether_synthesis->ether_intermediate hydrolysis Hydrolysis (Base, then Acid) ether_intermediate->hydrolysis final_product_2 2-(4-Phenylphenoxy)propanoic Acid Derivative hydrolysis->final_product_2

Caption: General workflow for the synthesis of 2-(4-Phenylphenoxy)propanoic Acid Derivatives.

Concluding Remarks

The reproducibility of a chemical synthesis is paramount for its utility in research and development. While this guide does not present a direct study on the reproducibility of experiments using this compound, it provides a framework for assessing it. By comparing detailed protocols, quantitative outcomes, and reaction workflows, researchers can make more informed decisions about which synthetic routes are most likely to be robust and reproducible in their own laboratory settings. The provided protocols for related compounds offer a solid starting point for the synthesis and further investigation of this compound and its derivatives in various therapeutic areas.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-(4-Aminophenoxy)-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical guidance for the proper disposal of 2-(4-Aminophenoxy)-2-methylpropanoic acid (CAS No. 117011-70-8). The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in compliance with standard laboratory safety practices and environmental regulations.

Hazard Assessment and Waste Classification

Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1][2]

Due to these hazards, this compound and any materials contaminated with it should be treated as hazardous waste. Disposal must be conducted in accordance with all applicable federal, state, and local regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling and preparing this chemical for disposal to prevent accidental exposure.

PPE CategoryItemSpecification/StandardPurpose
Eye Protection Safety glasses with side shields or gogglesANSI Z87.1 certifiedProtects eyes from dust and splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)ASTM D6319Prevents skin contact and potential sensitization.[1]
Body Protection Laboratory coatStandard lab coatProtects skin and personal clothing from contamination.[1]
Respiratory Protection N95 respirator or higherNIOSH approvedRecommended when handling the powder outside of a fume hood to prevent inhalation of dust.[1]

Step-by-Step Disposal Protocol

The mandated method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[1] Incompatible chemicals can react, creating additional hazards.

Step 2: Containerization

  • Solid Waste: Collect unused or expired solid this compound in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.

  • Contaminated Labware: Disposable items such as pipette tips, weigh boats, and gloves that have come into contact with the compound should be collected in a designated hazardous waste container.

  • Aqueous/Liquid Waste: Collect any solutions containing this compound in a designated, leak-proof, and compatible container (e.g., high-density polyethylene - HDPE).

Step 3: Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and its CAS number (117011-70-8).

  • Indicate the primary hazards (e.g., "Toxic," "Sensitizer").

  • Record the date when the waste was first added to the container.

Step 4: Storage

  • Store the sealed and labeled waste containers in a designated and secure hazardous waste satellite accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Utilize secondary containment (such as a larger tub or bin) to contain any potential leaks.

Step 5: Professional Disposal

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional procedures for waste handover.

Spill and Emergency Procedures

In the event of a spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don PPE: Wear the appropriate PPE as listed in the table above.

  • Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it appropriately.

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Assess Waste cluster_1 Step 1 & 2: Segregate & Contain cluster_2 Step 3 & 4: Store cluster_3 Step 5: Final Disposal A Unused/Expired Solid D Collect in Labeled Solid Hazardous Waste Container A->D B Contaminated Disposables (Gloves, Pipette Tips, etc.) B->D C Aqueous Solutions E Collect in Labeled Aqueous Hazardous Waste Container C->E F Store in Designated Satellite Accumulation Area with Secondary Containment D->F E->F G Arrange Pickup with Institutional EHS for Professional Disposal F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling 2-(4-Aminophenoxy)-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Aminophenoxy)-2-methylpropanoic acid (CAS No: 117011-70-8). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 2-(4-Aminophenoxy)-2-methylpropionic acid, 4-aminophenoxyisobutyric acid[1]

  • Formula: C₁₀H₁₃NO₃[2]

  • Molecular Weight: 195.22 g/mol [2]

Hazard Identification:

This compound is classified as hazardous. The primary routes of exposure are ingestion and skin contact.

  • GHS Classification:

    • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[2]

    • Skin Sensitisation (Category 1, 1A, 1B), H317: May cause an allergic skin reaction.[2]

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

Activity Required PPE Enhanced Precautions (for potent compound handling)
Low-Hazard Activities (e.g., handling sealed containers)- Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves-
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)- Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)- Face shield- Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)- Full-body protective suit (if significant exposure is possible)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential to ensure safety and prevent contamination.

1. Preparation:

  • Conduct all work in a well-ventilated laboratory. For procedures with a risk of aerosol generation (e.g., weighing, preparing solutions), a certified chemical fume hood is mandatory.

  • Ensure the work area is clean and uncluttered.

  • Verify that an emergency eyewash station and safety shower are accessible and operational.[3]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Put on all required personal protective equipment as detailed in the table above.[3]

2. Handling:

  • Handle the solid compound within a certified chemical fume hood to minimize inhalation of dust.[3]

  • Use a spatula or other appropriate tool to weigh and transfer the powder. Avoid creating dust.[3]

  • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Keep the container with the compound closed when not in use.[3]

3. Post-Handling:

  • Clean the work area thoroughly with an appropriate solvent (e.g., 70% ethanol) and wipe it down.[3]

  • Decontaminate all equipment used.[3]

  • Properly remove and dispose of contaminated PPE.

  • Wash hands thoroughly with soap and water after handling.[2][3]

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.[3]

  • Contaminated Labware (e.g., pipette tips, tubes): Place in a designated hazardous waste container.[3]

  • Contaminated PPE (e.g., gloves): Dispose of in the appropriate laboratory waste stream for chemically contaminated items.[3]

  • Empty Containers: Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of as non-hazardous waste.[3]

Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Clean & Prepare Fume Hood check_safety Verify Eyewash & Shower prep_area->check_safety gather_materials Assemble Equipment & Reagents check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer dissolve Dissolve in Solvent (if applicable) weigh_transfer->dissolve close_container Keep Container Closed dissolve->close_container clean_area Clean & Decontaminate Workspace close_container->clean_area dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands store_compound Store Compound Properly wash_hands->store_compound dispose_waste Dispose of Chemical & Lab Waste store_compound->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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